molecular formula C16H20Cl2N2 B1657346 Chlorpheniramine hydrochloride CAS No. 56343-98-7

Chlorpheniramine hydrochloride

Cat. No.: B1657346
CAS No.: 56343-98-7
M. Wt: 311.2 g/mol
InChI Key: NOXNCSQBTYNMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorpheniramine hydrochloride is the hydrochloride salt form of chlorpheniramine, a well-characterized first-generation alkylamine histamine H1 receptor antagonist . This compound acts as a potent inverse agonist at the histamine H1 receptor, effectively blocking the action of endogenous histamine and providing a valuable pharmacological tool for researching allergic responses, such as rhinitis and urticaria . Its core mechanism involves competing with histamine for H1-receptor sites on effector cells, leading to the temporary relief of symptoms like sneezing and runny nose in model systems . In research applications, chlorpheniramine is noted for causing less sedation in comparative studies than other first-generation antihistamines, such as promethazine, making it a compound of interest for studying side-effect profiles . Beyond its primary action on histamine receptors, studies indicate that chlorpheniramine also functions as a serotonin reuptake inhibitor, with a high affinity for the serotonin transporter, which may inform research into its secondary pharmacological effects . The compound is metabolized primarily in the liver via cytochrome P450 enzymes, notably CYP2D6, and has a relatively long elimination half-life, factors that are critical for pharmacokinetic and drug interaction studies . This compound, with the chemical formula C16H20Cl2N2 and a molecular weight of 311.25 g/mol, is supplied for research purposes only . This product is strictly for use in laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

56343-98-7

Molecular Formula

C16H20Cl2N2

Molecular Weight

311.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C16H19ClN2.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;/h3-9,11,15H,10,12H2,1-2H3;1H

InChI Key

NOXNCSQBTYNMHD-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl

Other CAS No.

56343-98-7

Related CAS

25523-97-1 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorpheniramine Hydrochloride in Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) hydrochloride is a first-generation alkylamine antihistamine widely utilized in the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic effects are primarily attributed to its interaction with the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanism of action of chlorpheniramine in mast cells, focusing on its receptor binding, downstream signaling pathways, and its effects on mast cell degranulation and cytokine secretion.

Core Mechanism of Action at the Histamine H1 Receptor

Chlorpheniramine functions as a potent inverse agonist at the histamine H1 receptor.[2] Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, thereby reducing its basal activity even in the absence of histamine.[3] This is a key aspect of its pharmacological action.

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.[4][5] This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates PLC.

  • Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4]

  • Activation of Protein Kinase C (PKC): DAG and the increased intracellular Ca2+ concertedly activate PKC, which in turn phosphorylates various downstream targets, contributing to the cellular response.[4]

By stabilizing the inactive state of the H1 receptor, chlorpheniramine effectively attenuates this signaling cascade, preventing the histamine-induced increase in intracellular calcium and subsequent cellular activation.

Visualization of the H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq11 Gq/11 H1R_active->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Pro-inflammatory gene expression) PKC->Cellular_Response Leads to Histamine Histamine Histamine->H1R_inactive Binds & Activates Chlorpheniramine Chlorpheniramine (Inverse Agonist) Chlorpheniramine->H1R_inactive Binds & Stabilizes Inactive State

Caption: Simplified signaling cascade of the histamine H1 receptor.

Quantitative Data

Receptor Binding Affinity

The binding affinity of chlorpheniramine for the histamine H1 receptor has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

CompoundReceptorKi (nM)enantiomerReference(s)
ChlorpheniramineHuman H13.2Racemic[7]
DexchlorpheniramineHuman H12.67 - 4.81S-(+)[2][8]
LevchlorpheniramineHuman H1211 - 361R-(-)[2]
ChlorpheniramineSerotonin Transporter (SERT)15.2Racemic[2]
DexchlorpheniramineMuscarinic Acetylcholine1,300S-(+)[2]

Note: Dexchlorpheniramine is the pharmacologically active enantiomer.

Effect on Mast Cell Degranulation and Histamine Release

The primary role of chlorpheniramine is to block the effects of already-released histamine. Its direct effect on preventing histamine release (mast cell stabilization) is less clear and appears to be context-dependent.

Some studies suggest that many first-generation antihistamines can inhibit mediator release from mast cells, though this may require concentrations higher than those achieved at therapeutic doses and the mechanism is thought to be unrelated to H1-receptor antagonism.[6][9] However, a study investigating lipopolysaccharide (LPS)-induced plasma leakage in rat skin found that chlorpheniramine maleate (B1232345) at a concentration of 10⁻⁷ mol/site did not prevent mast cell degranulation.[8]

Quantitative Data on Inhibition of Histamine Release: Currently, there is a lack of definitive studies providing a specific IC50 value for the inhibition of histamine release from mast cells by chlorpheniramine.

Effect on Cytokine Release

Beyond the immediate release of histamine, activated mast cells also synthesize and secrete a variety of pro-inflammatory cytokines. Some H1-antihistamines have been shown to inhibit the release of certain cytokines from human leukemic mast cells (HMC-1). For instance, azelastine, loratadine, and cetirizine (B192768) caused a dose-dependent inhibition of TNF-α release.

Quantitative Data on Inhibition of Cytokine Release by Chlorpheniramine: Specific dose-response data or IC50 values for the inhibition of cytokine release from mast cells by chlorpheniramine are not readily available in the current literature.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines the general procedure to determine the Ki of chlorpheniramine for the H1 receptor.

Objective: To determine the inhibition constant (Ki) of chlorpheniramine for the H1 receptor.

Materials:

  • Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).

  • Test Compound: Chlorpheniramine hydrochloride.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of chlorpheniramine.

  • In assay tubes, combine the cell membranes, [³H]mepyramine, and either buffer, a concentration of chlorpheniramine, or the non-specific binding control.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the chlorpheniramine concentration to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Visualization of Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow prep Prepare Reagents: - Cell Membranes (H1R) - [³H]mepyramine - Chlorpheniramine dilutions incubation Incubate: Membranes + [³H]mepyramine + (Buffer or Chlorpheniramine or Control) prep->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Caption: Workflow for a radioligand binding assay.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of a released granular enzyme.

Objective: To assess the effect of chlorpheniramine on IgE-mediated mast cell degranulation.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line).

  • Anti-DNP IgE.

  • DNP-BSA (antigen).

  • This compound.

  • Tyrode's buffer.

  • pNAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution.

  • Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere.

    • Sensitize the cells by incubating with anti-DNP IgE for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells with Tyrode's buffer.

    • Add different concentrations of chlorpheniramine (in Tyrode's buffer) to the wells and incubate for 30 minutes at 37°C. Include vehicle controls.

  • Degranulation Induction:

    • Induce degranulation by adding DNP-BSA to the wells.

    • Include controls for spontaneous release (buffer only) and total release (lysed cells).

    • Incubate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate to pellet the cells.

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add pNAG substrate solution and incubate for 1-2 hours at 37°C.

    • Stop the reaction by adding stop buffer.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

    • Plot the percentage of inhibition against the logarithm of the chlorpheniramine concentration to determine the IC50 value (if inhibition is observed).

Cytokine Measurement by ELISA

This protocol describes a sandwich ELISA for quantifying cytokine levels in mast cell culture supernatants.

Objective: To measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) released from mast cells following stimulation, in the presence or absence of chlorpheniramine.

Materials:

  • Capture antibody specific for the target cytokine.

  • Detection antibody (biotinylated) specific for the target cytokine.

  • Recombinant cytokine standard.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 2N H2SO4).

  • Coating buffer, assay diluent, and wash buffer.

  • 96-well ELISA plates.

  • Plate reader.

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1 hour.

  • Sample Incubation: Add standards and cell culture supernatants (from mast cells treated with or without chlorpheniramine and a stimulus) to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until color develops.

  • Stopping the Reaction: Add stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples.

Visualization of ELISA Workflow

ELISA_Workflow coat Coat Plate (Capture Antibody) block Block Plate coat->block Wash add_sample Add Samples & Standards block->add_sample Wash add_detection Add Detection Antibody (Biotinylated) add_sample->add_detection Wash add_enzyme Add Streptavidin-HRP add_detection->add_enzyme Wash add_substrate Add TMB Substrate (Color Development) add_enzyme->add_substrate Wash stop_read Stop Reaction & Read Plate (450 nm) add_substrate->stop_read

Caption: General workflow for a sandwich ELISA.

Conclusion

This compound exerts its primary therapeutic effect as a potent inverse agonist of the histamine H1 receptor, effectively blocking the downstream signaling cascade that leads to allergic symptoms. While it has a high affinity for the H1 receptor, its direct role in stabilizing mast cells and preventing the release of histamine and cytokines is not well-established, with some evidence suggesting it is not an effective mast cell stabilizer. Further research is required to elucidate any potential secondary anti-inflammatory mechanisms and to provide quantitative data on its effects on mediator release from mast cells.

References

An In-depth Technical Guide to the Chemical Properties and Stability Profile of Chlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of chlorpheniramine (B86927) maleate (B1232345), a widely used first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Chemical and Physical Properties

Chlorpheniramine maleate is the maleate salt of chlorpheniramine, a synthetic alkylamine derivative.[1] It is an odorless, white crystalline solid or powder with a bitter taste.[2] The following tables summarize the key chemical and physical properties of chlorpheniramine and its maleate salt.

Table 1: General Chemical Properties of Chlorpheniramine Maleate

PropertyValueReference(s)
Chemical Name2-[p-Chloro-α-[2-(dimethylamino)ethyl]benzyl]pyridine maleate (1:1)[3]
IUPAC Name(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[4][5]
CAS Number113-92-8[6][7]
Molecular FormulaC₁₆H₁₉ClN₂・C₄H₄O₄[4][7][8]
Molecular Weight390.86 g/mol [2][6][9]

Table 2: Physicochemical Properties of Chlorpheniramine Maleate

PropertyValueReference(s)
Melting Point130-135 °C (266-275 °F)[2][4]
pKa (Strongest Basic)9.2[6]
UV Maximum Absorption (λmax)261-265 nm in 0.1N HCl[1][8][10]
pH (of a 1-2% aqueous solution)4.0 - 5.0[2]

Table 3: Solubility Profile of Chlorpheniramine Maleate

SolventSolubilityReference(s)
Water250 mg/mL (freely soluble)[4]
Ethanol100 mg/mL (soluble)[4]
ChloroformSoluble[6]
EtherSlightly soluble[3]
DMSO≥19.54 mg/mL[5]
PBS (pH 7.2)Approximately 5 mg/mL[8]

Stability Profile

Chlorpheniramine maleate is known to be sensitive to light and can degrade under various stress conditions, including exposure to acid, base, oxidation, and heat.[11][12] Stability studies are crucial to ensure the quality, safety, and efficacy of pharmaceutical formulations containing this API.

Table 4: Summary of Chlorpheniramine Maleate Stability and Degradation

Stress ConditionObservationsReference(s)
Acid Hydrolysis Degradation occurs.[13]
Base Hydrolysis Significant degradation observed. In some cases, the degradation product may co-elute with the parent peak in HPLC analysis.[12][13]
Oxidation Degradation occurs in the presence of oxidizing agents (e.g., H₂O₂).[12][13]
Thermal Degradation The drug degrades upon exposure to dry heat (e.g., 105°C).[12]
Photolytic Degradation Sensitive to light; degradation occurs upon exposure to UV radiation. Storage in light-protected containers is recommended.[11][12]
In Formulations Can interact with other active ingredients, such as phenylephrine, leading to the formation of degradation products.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for conducting key experiments to assess the chemical properties and stability of chlorpheniramine maleate.

Melting Point Determination

Objective: To determine the melting range of chlorpheniramine maleate.

Methodology:

  • A small amount of the finely powdered chlorpheniramine maleate sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Objective: To determine the solubility of chlorpheniramine maleate in various solvents.

Methodology:

  • An excess amount of chlorpheniramine maleate is added to a known volume of the selected solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of chlorpheniramine maleate in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of chlorpheniramine maleate.

Methodology:

  • A standard solution of chlorpheniramine maleate is prepared in water or a suitable co-solvent if the drug has low aqueous solubility.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.[17][18]

Stability-Indicating HPLC Method and Forced Degradation Studies

Objective: To develop and validate a stability-indicating HPLC method and to assess the stability of chlorpheniramine maleate under various stress conditions.

Methodology:

A. HPLC Method:

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 25 cm x 4.6 mm).[19]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) and octane (B31449) sulfonate sodium salt in water) and an organic solvent (e.g., acetonitrile).[19] The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.[19]

  • Detection Wavelength: 214 nm or 261-265 nm.[1][8][10][19]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[19]

B. Forced Degradation Studies:

  • Acid Hydrolysis: A solution of chlorpheniramine maleate is treated with an acid (e.g., 1N HCl) and heated for a defined period. The solution is then neutralized before analysis.

  • Base Hydrolysis: A solution of chlorpheniramine maleate is treated with a base (e.g., 1N NaOH) and heated for a defined period. The solution is then neutralized before analysis.

  • Oxidative Degradation: A solution of chlorpheniramine maleate is treated with an oxidizing agent (e.g., 3-30% H₂O₂) and kept at room temperature or heated for a specific time.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified duration. A solution of the drug can also be refluxed.

  • Photolytic Degradation: The solid drug or a solution of the drug is exposed to UV radiation (e.g., 254 nm) for a certain period.

The stressed samples are then analyzed by the validated stability-indicating HPLC method to separate the intact drug from any degradation products.

Visualizations

The following diagrams illustrate key experimental workflows related to the analysis of chlorpheniramine maleate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Testing cluster_stability Stability Studies API Chlorpheniramine Maleate API MP Melting Point Determination API->MP Sol Solubility Assessment API->Sol pKa pKa Determination API->pKa HPLC HPLC Method Development API->HPLC Formulation Pharmaceutical Formulation Formulation->HPLC Forced_Deg Forced Degradation (Acid, Base, Heat, Light, Oxidation) HPLC->Forced_Deg Stability_Testing Long-term & Accelerated Stability Testing Forced_Deg->Stability_Testing Provides degradation profile

Workflow for Physicochemical and Stability Analysis.

forced_degradation_workflow cluster_stress Stress Conditions start Chlorpheniramine Maleate Solution/Solid acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation heat Thermal Stress start->heat light Photolytic Stress start->light analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis end Identification of Degradation Products & Assay of Parent Drug analysis->end

Forced Degradation Study Workflow.

References

In Vitro Antiviral Activity of Chlorpheniramine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of chlorpheniramine (B86927) hydrochloride (HCI), also commonly studied as chlorpheniramine maleate (B1232345) (CPM). It summarizes key quantitative data, details experimental protocols, and illustrates the proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Quantitative Assessment of Antiviral Efficacy

Chlorpheniramine has demonstrated in vitro antiviral activity against a range of respiratory viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and various influenza viruses. The quantitative data from these studies are summarized below, providing insights into the potency and spectrum of its antiviral effects.

Table 1: Summary of In Vitro Antiviral Activity of Chlorpheniramine

Virus StrainCell LineAssay TypeEndpointValueCitation(s)
SARS-CoV-2 (USA-WA1/2020)Vero 76Virucidal AssayLog Reduction2.5 log10 CCID50[1][2][3]
SARS-CoV-2 (Delta Variant, B.1.617.2)3D Human Tracheal/Bronchial EpithelialVirus Yield Reduction AssayLog Reduction2.69[4][5][6]
Influenza A/Shanghai/4664T/2013 (H7N9)Madin-Darby Canine Kidney (MDCK)CPE Reduction AssayIC5011.84 µM[7]
Influenza A/Shanghai/37T/2009 (H1N1)Madin-Darby Canine Kidney (MDCK)CPE Reduction AssayIC5025.13 µM[2][8]
Influenza A/Puerto Rico/8/1934 (H1N1)Madin-Darby Canine Kidney (MDCK)CPE Reduction AssayIC5023.47 µM[2][8]
Influenza A/Guizhou/54/1989 (H3N2)Madin-Darby Canine Kidney (MDCK)CPE Reduction AssayIC5023.51 µM[2][8]
Influenza B/Shanghai/2017 (BY)Madin-Darby Canine Kidney (MDCK)CPE Reduction AssayIC5023.96 µM[2][8]
Cytotoxicity Data
Chlorpheniramine MaleateVero E6MTT AssayCC50497.7 µg/mL[9]
S-(+)-Chlorpheniramine MaleateMadin-Darby Canine Kidney (MDCK)CCK-8 AssayCC50285 ± 11 µM[8]

IC50 (Half-maximal Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration), CPE (Cytopathic Effect), CCID50 (50% Cell Culture Infectious Dose)

Proposed Mechanisms of Antiviral Action

Studies suggest that chlorpheniramine exerts its antiviral effects through a multi-modal mechanism, particularly against SARS-CoV-2.[9][10][11][12][13] For influenza viruses, the primary mechanism appears to be the inhibition of viral entry.[5][7]

Multi-modal Activity Against SARS-CoV-2

Chlorpheniramine has been shown to interfere with several stages of the SARS-CoV-2 lifecycle in vitro:

  • Inhibition of Viral Adsorption: It is proposed that chlorpheniramine can interfere with the binding of the viral spike protein to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, thus preventing viral attachment.[8][13]

  • Inhibition of Viral Replication: Molecular docking studies suggest that chlorpheniramine can interact with key viral enzymes essential for replication, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).[14][9][12]

  • Direct Virucidal Effect: Chlorpheniramine has demonstrated the ability to directly inactivate SARS-CoV-2 particles.[1][3][14][9]

G cluster_virus SARS-CoV-2 Lifecycle cluster_cpm Chlorpheniramine Action Adsorption 1. Viral Adsorption (Spike Protein + ACE2) Entry 2. Viral Entry Adsorption->Entry Replication 3. Viral Replication (Mpro, RdRp) Entry->Replication Assembly 4. Viral Assembly Replication->Assembly Release 5. Viral Release Assembly->Release CPM_Adsorption Inhibits Adsorption CPM_Adsorption->Adsorption CPM_Replication Inhibits Replication CPM_Replication->Replication CPM_Virucidal Direct Virucidal Effect CPM_Virucidal->Adsorption CPM_Virucidal->Entry CPM_Virucidal->Replication CPM_Virucidal->Assembly CPM_Virucidal->Release caption Multi-modal antiviral action of Chlorpheniramine against SARS-CoV-2.

Caption: Multi-modal antiviral action of Chlorpheniramine against SARS-CoV-2.

Inhibition of Influenza Virus Entry

For influenza viruses, chlorpheniramine appears to act at an early stage of the viral life cycle, primarily by inhibiting viral entry into the host cell.[5][7]

Potential Anti-inflammatory and Immunomodulatory Effects

As an H1 receptor antagonist, chlorpheniramine may also mitigate the inflammatory responses associated with viral infections. Some studies suggest that H1 antagonists can suppress the activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines.[8]

G cluster_pathway NF-κB Signaling Pathway Virus Viral Infection IKK IKK Complex Virus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_p50_p65->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of CPM Chlorpheniramine CPM->IKK suppresses caption Potential suppression of the NF-κB signaling pathway by Chlorpheniramine. G cluster_workflow In Vitro Antiviral Assay Workflow Start Start Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Determine_CC50 Determine CC50 Cytotoxicity->Determine_CC50 Antiviral_Assays 2. Antiviral Assays Determine_CC50->Antiviral_Assays Plaque_Reduction Plaque Reduction Assay Antiviral_Assays->Plaque_Reduction Virucidal_Assay Virucidal Assay Antiviral_Assays->Virucidal_Assay Yield_Reduction Yield Reduction Assay Antiviral_Assays->Yield_Reduction Determine_IC50 Determine IC50/EC50 Plaque_Reduction->Determine_IC50 Virucidal_Assay->Determine_IC50 Yield_Reduction->Determine_IC50 End End Determine_IC50->End caption General workflow for in vitro antiviral activity assessment.

References

Off-Target Effects of Chlorpheniramine Hydrochloride in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927), a first-generation H1 antihistamine, is widely utilized for the symptomatic relief of allergic conditions. Its therapeutic action is primarily attributed to the blockade of the histamine (B1213489) H1 receptor. However, a growing body of evidence from in vitro cellular models has elucidated a range of off-target effects that contribute to both its therapeutic profile and potential adverse reactions. This technical guide provides a comprehensive overview of the known off-target activities of chlorpheniramine hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. The information herein is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development, facilitating a deeper understanding of the molecular pharmacology of this widely used compound.

Introduction

Chlorpheniramine acts as an inverse agonist at the histamine H1 receptor, stabilizing the inactive conformation of the receptor and thereby reducing the histamine-mediated downstream signaling that characterizes an allergic response.[1] Beyond this primary mechanism, its lipophilic nature allows for penetration of the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Investigations into its broader pharmacological profile have revealed interactions with a variety of other receptors, transporters, and ion channels, as well as modulation of intracellular signaling cascades. This guide will systematically explore these off-target interactions to provide a detailed molecular-level understanding of chlorpheniramine's effects in cellular models.

Off-Target Binding Affinities and Functional Activities

Chlorpheniramine exhibits significant binding affinity for several molecular targets other than the H1 receptor. These interactions are often concentration-dependent and can lead to clinically relevant effects. The following tables summarize the quantitative data on these off-target activities.

Monoamine Transporters

Chlorpheniramine has been shown to inhibit the reuptake of serotonin (B10506), positioning it as a weak selective serotonin reuptake inhibitor (SSRI).[2][3][4] This activity is thought to contribute to its anxiolytic and antidepressant-like effects observed in animal models.[5] Its affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters is considerably weaker.[1]

Table 1: Binding Affinities of Chlorpheniramine for Monoamine Transporters

TargetBinding Affinity (Kd)Reference
Serotonin Transporter (SERT)15.2 nM[1]
Norepinephrine Transporter (NET)1,440 nM[1]
Dopamine Transporter (DAT)1,060 nM[1]
Muscarinic Acetylcholine (B1216132) Receptors

The anticholinergic properties of chlorpheniramine are well-documented and contribute to side effects such as dry mouth and blurred vision.[1] It acts as an antagonist at muscarinic acetylcholine receptors.

Table 2: Anticholinergic Activity of Chlorpheniramine

Receptor/AssayValueUnitsCellular ModelReference
Muscarinic Acetylcholine Receptors (human brain)1,300Kd (nM)Human brain tissue[1]
Inhibition of methacholine-induced secretion4.63ED50 (µM)Human nasal mucosa in vitro[6][7]
Inhibition of carbachol-induced contractions- (Ranked lower than several other antihistamines)pA2 value not specified for chlorpheniramineIsolated guinea pig trachealis muscle[8]
Cardiac Ion Channels

Chlorpheniramine has been shown to block cardiac potassium channels, particularly the human ether-a-go-go-related gene (hERG) channel, which is crucial for cardiac repolarization.[9][10] This interaction can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[9][11]

Table 3: Inhibitory Effects of Chlorpheniramine on Cardiac Ion Channels

ChannelIC50Cellular ModelReference
hERG (IKr)~20 µMXenopus oocytes[10]
hERG (IKr)1.6 µMGuinea pig ventricular myocytes[12][13]
IKs<20% inhibition at 10 µMGuinea pig ventricular myocytes[12][13]
Other Off-Target Interactions

Chlorpheniramine has also been reported to interact with other cellular components, leading to a variety of effects.

Table 4: Miscellaneous Off-Target Activities of Chlorpheniramine

EffectIC50 / ConcentrationCellular ModelReference
Inhibition of histamine-induced [Ca2+]i increase128 nMHuman salivary gland cells[14]
Inhibition of carbachol-induced [Ca2+]i increase43.9 µMHuman salivary gland cells[14]
Cytotoxicity (concanavalin A-induced proliferation)33.4 µMMurine splenic lymphocytes[14]
Genotoxicity (DNA damage)1.5 mMHuman peripheral blood lymphocytes[15][16][17]
Inhibition of capsaicin-evoked calcium responses (TRPV1)Significant inhibitionhTRPV1-expressing HEK cells[18]
Antimalarial activity (CQS strain D6)61.2 µMP. falciparum[14]
Antimalarial activity (MDR strain Dd2)3.9 µMP. falciparum[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the off-target effects of chlorpheniramine.

Receptor Binding Assays

Objective: To determine the binding affinity (Kd or Ki) of chlorpheniramine for a specific receptor or transporter.

General Protocol:

  • Membrane Preparation: Cells expressing the target receptor (e.g., CHO cells transfected with human H1 receptor) or tissue homogenates (e.g., guinea pig cortex) are lysed and centrifuged to isolate the cell membranes containing the receptor of interest.[14]

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]mepyramine for the H1 receptor) is incubated with the membrane preparation in the presence of varying concentrations of chlorpheniramine.[14]

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of chlorpheniramine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

dot

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis cell_culture Cells Expressing Target Receptor homogenization Homogenization & Lysis cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet incubation Incubation membrane_pellet->incubation radioligand Radiolabeled Ligand radioligand->incubation chlorpheniramine Chlorpheniramine (Varying Concentrations) chlorpheniramine->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50/Ki Calculation scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Two-Microelectrode Voltage-Clamp Assay in Xenopus Oocytes

Objective: To measure the effect of chlorpheniramine on the function of ion channels (e.g., hERG) expressed in a heterologous system.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the ion channel of interest (e.g., hERG).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording: A two-microelectrode voltage-clamp technique is used to control the membrane potential of the oocyte and record the resulting ion currents.[9]

  • Drug Application: Chlorpheniramine is applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis: The effect of chlorpheniramine on the ion channel currents is recorded and analyzed to determine the IC50 value.[9]

Alkaline Comet Assay

Objective: To assess DNA damage (genotoxicity) in cells treated with chlorpheniramine.[15][16][17]

Protocol:

  • Cell Treatment: Human peripheral blood lymphocytes are incubated with varying concentrations of chlorpheniramine for a specified period (e.g., 24 hours).[17]

  • Cell Embedding: The treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and forms a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head").[15]

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the amount of DNA in the tail, which is proportional to the extent of DNA damage.[15]

dot

G start Cell Treatment with Chlorpheniramine embed Cell Embedding in Agarose start->embed lyse Lysis to Isolate Nucleoids embed->lyse unwind Alkaline DNA Unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Fluorescent Staining electrophoresis->stain analyze Microscopy and Image Analysis stain->analyze

Caption: Experimental workflow for the alkaline comet assay.

Impact on Cellular Signaling Pathways

Chlorpheniramine has been shown to modulate several key intracellular signaling pathways, which can have significant downstream effects on cellular function.

NF-κB Signaling Pathway

In human nasal epithelial cells, histamine can activate the NF-κB pathway, leading to an inflammatory response and downregulation of aquaporin 5 (AQP5).[19] Chlorpheniramine can attenuate this effect by suppressing NF-κB activation, thereby reversing the histamine-induced decrease in AQP5 expression.[19]

dot

G Histamine Histamine H1R H1 Receptor Histamine->H1R NFkB_activation NF-κB Activation H1R->NFkB_activation CREB_inhibition p-CREB Inhibition NFkB_activation->CREB_inhibition AQP5_downregulation AQP5 Downregulation CREB_inhibition->AQP5_downregulation Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Chlorpheniramine->NFkB_activation Suppression

Caption: Chlorpheniramine's modulation of the NF-κB pathway.

JNK-Mediated Apoptosis

First-generation antihistamines, including chlorpheniramine, have been found to reverse the anti-apoptotic effect of IL-5 in eosinophils by inducing apoptosis.[20] This pro-apoptotic effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway.[20][21]

dot

G Chlorpheniramine Chlorpheniramine JNK_activation JNK Activation Chlorpheniramine->JNK_activation Survival Eosinophil Survival Chlorpheniramine->Survival Reverses Apoptosis Eosinophil Apoptosis JNK_activation->Apoptosis IL5 IL-5 IL5->Survival

Caption: JNK-mediated apoptosis induced by chlorpheniramine.

Calcium Signaling

Chlorpheniramine can inhibit histamine-induced increases in intracellular calcium ([Ca2+]i) in human salivary gland cells.[14] It has also been shown to inhibit capsaicin-triggered calcium responses mediated by the transient receptor potential vanilloid-1 (TRPV1) channel.[18]

Metabolism by Cytochrome P450 Enzymes

Chlorpheniramine is metabolized in the liver, primarily by cytochrome P450 enzymes.[1] Specifically, CYP2D6 is involved in its metabolism.[22][23] The stereoselective N-demethylation of chlorpheniramine is catalyzed by CYP2C11 and CYP2B1 in rat liver microsomes.[23] Genetic polymorphisms in CYP2D6 can lead to variability in the pharmacokinetics and pharmacodynamics of chlorpheniramine.[22]

Conclusion

The off-target effects of this compound are extensive and pharmacologically significant. Its interactions with monoamine transporters, muscarinic receptors, and cardiac ion channels, as well as its modulation of intracellular signaling pathways, contribute to its overall clinical profile, including both therapeutic benefits and adverse effects. A thorough understanding of these off-target activities is crucial for the safe and effective use of chlorpheniramine and for the development of future medications with improved selectivity. Researchers and drug development professionals should consider these off-target effects when designing and interpreting studies involving chlorpheniramine and when developing new chemical entities with similar structures.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Chlorpheniramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Chlorpheniramine (B86927) Hydrochloride in pharmaceutical formulations. The method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

Chlorpheniramine, an alkylamine derivative, is a first-generation antihistamine widely used to alleviate symptoms of allergic conditions such as rhinitis and urticaria.[1][2] It functions as a potent H1 receptor antagonist, competitively and reversibly inhibiting the action of histamine.[2][3] Given its widespread use in various pharmaceutical preparations, including tablets and syrups, a reliable and efficient analytical method for its quantification is crucial to ensure product quality and dosage accuracy.[4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of Chlorpheniramine Hydrochloride, along with comprehensive validation data.

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV detector is suitable. The system used for this validation was a Waters Acquity UPLC H-class.[1]

  • Column: A C18 reversed-phase column is recommended. A common choice is a 250 mm x 4.6 mm column with a 5 µm particle size.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)[4]

    • Methanol (HPLC grade)[4]

    • Potassium dihydrogen phosphate[1]

    • Orthophosphoric acid[5]

    • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

ParameterCondition
Mobile Phase Phosphate (B84403) buffer and Acetonitrile (60:40, v/v), pH 3.0 adjusted with Orthophosphoric Acid[5]
Column C18, 250 mm x 4.6 mm, 5 µm[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[6]
Detection Wavelength 265 nm[5]
Column Temperature 30°C[1]
Run Time Approximately 10 minutes

Protocols

Preparation of Solutions

1. Phosphate Buffer Preparation (pH 3.0):

  • Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[1]

  • Adjust the pH to 3.0 using orthophosphoric acid.[5]

  • Filter the buffer through a 0.45 µm membrane filter before use.

2. Mobile Phase Preparation:

  • Mix the prepared phosphate buffer and acetonitrile in a 60:40 volume-to-volume ratio.[5]

  • Degas the mobile phase using sonication or vacuum filtration.

3. Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.[1]

  • Dissolve and dilute to volume with the mobile phase.

4. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

Sample Preparation

1. For Tablet Formulations:

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[7]

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[6]

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1]

  • Further dilute the filtrate with the mobile phase to a final concentration within the calibration curve range.

2. For Syrup Formulations:

  • Accurately measure a volume of syrup equivalent to 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.[8]

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter.[8]

  • Dilute the filtrate with the mobile phase to a final concentration within the calibration curve range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, precision, and robustness.[1]

System Suitability

System suitability was established by injecting the standard solution multiple times. The acceptance criteria for system suitability are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Linearity

The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

ParameterResult
Linearity Range 5 - 37.5 µg/mL[8]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

The accuracy of the method was evaluated by performing recovery studies using the standard addition method. Known amounts of the standard were added to a pre-analyzed sample solution, and the samples were re-analyzed.

Spike LevelMean Recovery (%)
80% 98.0 - 102.0
100% 98.0 - 102.0
120% 98.0 - 102.0
Precision

The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing multiple injections of the same standard solution on the same day and on different days.

Precision Type% RSD
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.[5] The results were monitored for any significant changes in the chromatographic performance.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2°CNo significant change
Mobile Phase Composition ± 2% AcetonitrileNo significant change

Results and Discussion

The developed HPLC method provides a good separation of this compound from common excipients found in pharmaceutical formulations. The retention time for this compound was consistently observed at approximately 2.44 minutes under the specified conditions.[5] The validation data demonstrates that the method is linear, accurate, precise, and robust over the specified range, making it highly suitable for its intended purpose.

Visualizations

HPLC_Workflow prep Preparation analysis HPLC Analysis prep->analysis Inject Sample data_proc Data Processing analysis->data_proc Chromatogram validation Method Validation data_proc->validation Peak Area Data quantification Quantification data_proc->quantification Calibration Curve validation->quantification Validated Method report Reporting quantification->report Concentration Results Chromatographic_Factors resolution Peak Resolution mobile_phase Mobile Phase (Composition, pH) mobile_phase->resolution column Column (Stationary Phase, Dimensions) column->resolution flow_rate Flow Rate flow_rate->resolution temperature Temperature temperature->resolution

References

Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of Chlorpheniramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpheniramine hydrochloride is a first-generation antihistamine commonly used to treat symptoms of allergic reactions, such as rhinitis and urticaria. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and pharmaceutical formulations. This document provides a detailed protocol for the analysis of this compound using a simple, rapid, and cost-effective UV-Vis spectrophotometric method. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

Principle

The method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. This compound exhibits a characteristic absorption maximum in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: A UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with a 1 cm quartz cuvette is required.[1][2]

  • Reagents:

    • This compound (Reference Standard)

    • Hydrochloric Acid (HCl), 0.1N solution[1][3][4]

    • Distilled Water[1][2]

    • Methanol (for cleaning)

Selection of Solvent and Wavelength of Maximum Absorbance (λmax)

Different solvents can be used for the analysis, with 0.1N HCl and water being common choices.[1][2][5] The selection is typically based on achieving the highest absorbance.[1] For Chlorpheniramine, the λmax is generally observed in the range of 261-268 nm in 0.1N HCl.[1][3][4][6] An eco-friendly method using water as a diluent identified a λmax at 223 nm.[2] For this protocol, 0.1N HCl is recommended as the solvent.

Procedure for λmax determination:

  • Prepare a dilute solution of this compound in 0.1N HCl.

  • Scan the solution over the UV range of 200-400 nm using the spectrophotometer with 0.1N HCl as a blank.[3][7]

  • Identify the wavelength of maximum absorbance (λmax).

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with 0.1N HCl.[4][6]

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl.[6]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder at least 10 tablets to ensure homogeneity.[3]

  • Accurately weigh a portion of the powdered tablets equivalent to 4 mg of this compound and transfer it to a 10 mL volumetric flask.[3][4]

  • Add approximately 7 mL of 0.1N HCl and sonicate for 15-30 minutes to ensure complete dissolution of the active ingredient.[3][4]

  • Dilute the solution to the 10 mL mark with 0.1N HCl and mix well.[3][4]

  • Filter the solution through a Whatman filter paper to remove any insoluble excipients.[5][6]

  • Further dilute the filtered solution with 0.1N HCl to obtain a final concentration within the linear range of the assay (e.g., 10-60 µg/mL).[3][4]

Calibration Curve
  • From the working standard solution (100 µg/mL), prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 10-60 µg/mL.[3][4]

  • Measure the absorbance of each dilution at the predetermined λmax (e.g., 262 nm) against a 0.1N HCl blank.[3][4]

  • Plot a graph of absorbance versus concentration.

  • Determine the linearity of the method by calculating the correlation coefficient (R²) from the calibration curve.[1][6]

Sample Analysis
  • Measure the absorbance of the final diluted sample solution at the λmax.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters

The developed UV-Vis spectrophotometric method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1] The key validation parameters are summarized in the tables below.

Table 1: Summary of Method Validation Parameters for Chlorpheniramine Analysis
ParameterTypical Range/ValueReference
Solvent 0.1N HCl or Water[1][2]
λmax 223 nm - 268 nm[1][2][3][6]
Linearity Range 8 - 60 µg/mL[1][2][3][6]
Correlation Coefficient (R²) > 0.997[1][6]
Table 2: Accuracy Data (Recovery Studies)

Accuracy is determined by standard addition method, where a known amount of pure drug is added to a pre-analyzed sample solution and the recovery is calculated.

Concentration Level% RecoveryReference
80%100.2%[6]
100%100.5%[6]
120%99.5%[6]
General Acceptance Criteria98 - 102%[1]
Table 3: Precision Data (%RSD)

Precision is evaluated by performing repeated measurements on the same sample. It is expressed as the relative standard deviation (%RSD).

Precision Type%RSDReference
Intra-day Precision < 1%[1]
Inter-day Precision < 1%[1]
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterValueReference
LOD 0.62 - 2.2 µg/mL[1][6][7]
LOQ 1.87 - 6.6 µg/mL[1][7]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the UV-Vis spectrophotometric analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Weigh Chlorpheniramine HCl Standard B Prepare Standard Stock Solution (1000 µg/mL) A->B C Prepare Working Standard Solution (100 µg/mL) B->C D Prepare Calibration Standards (10-60 µg/mL) C->D I Measure Absorbance of Calibration Standards D->I E Weigh and Powder Tablets F Prepare Sample Stock Solution E->F G Filter and Dilute Sample Solution F->G K Measure Absorbance of Sample Solution G->K H Set Spectrophotometer to λmax (e.g., 262 nm) H->I H->K J Generate Calibration Curve I->J L Calculate Concentration of Chlorpheniramine HCl in Sample J->L K->L M Report Results L->M

Caption: Workflow for UV-Vis analysis of Chlorpheniramine HCl.

Conclusion

The described UV-Vis spectrophotometric method is simple, accurate, precise, and cost-effective for the routine analysis of this compound in bulk and pharmaceutical dosage forms. The method validation parameters presented demonstrate its reliability for quality control purposes.

References

Application Note: Enantioselective Separation of Chlorpheniramine Hydrochloride Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpheniramine (B86927), an antihistamine commonly used in the treatment of allergic conditions, is a chiral compound that exists as two enantiomers: S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. The pharmacological activity of chlorpheniramine resides primarily in the S-(+)-enantiomer, which exhibits a significantly higher affinity for the H1 histamine (B1213489) receptor compared to its R-(-)-counterpart.[1] The R-(-)-enantiomer is less active and may contribute to sedative side effects.[1][2] Therefore, the enantioselective separation and quantification of chlorpheniramine isomers are critical for the quality control of pharmaceutical formulations to ensure therapeutic efficacy and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of chlorpheniramine hydrochloride enantiomers.

Principle

The separation is achieved using a chiral stationary phase (CSP) that selectively interacts with the enantiomers of chlorpheniramine, leading to differential retention times and subsequent resolution. The method described here utilizes an amylose-based CSP, which has demonstrated excellent enantioselectivity for this compound. High-performance liquid chromatography (HPLC) is a widely used and powerful technique for resolving the enantiomers of chiral drugs.[1][3][4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, and a UV detector is required.[1]

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose (B160209) tris(3,5-dimethylphenylcarbamate) based column.[2][5]

  • Solvents:

  • Reference Standards:

    • Racemic chlorpheniramine maleate[2][5]

    • S-(+)-chlorpheniramine maleate (B1232345) (for peak identification)[2][5]

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[2][5]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (97.5 : 2.5 : 0.025, v/v/v)[2][5]
Flow Rate 1.2 mL/min[1][2][5]
Column Temperature 25°C[1][2][5]
Detection Wavelength 258 nm[1][2][5]
Injection Volume 10-20 µL[1]
Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of racemic chlorpheniramine maleate in the mobile phase to obtain a concentration of approximately 100 µg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 2-10 µg/mL).[2]

  • Sample Preparation (for a tablet formulation):

    • Crush a tablet and dissolve a portion of the powder equivalent to a known amount of chlorpheniramine maleate in the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute the solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Analysis Procedure
  • Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a solution of the S-(+)-enantiomer (dexchlorpheniramine) to confirm its retention time.[1]

  • Inject the racemic standard solution to verify the separation of the two enantiomers.

  • Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration for each enantiomer.

  • Inject the prepared sample solutions to determine the concentration of each enantiomer.

Data Presentation

The performance of the described chiral HPLC method is summarized in the following tables.

Table 1: Chromatographic Performance

ParameterS-(+)-ChlorpheniramineR-(-)-Chlorpheniramine
Retention Time (min) 9.63 ± 0.05[2]11.36 ± 0.08[2]
Separation Factor (α) \multicolumn{2}{c}{1.24[2]}
Resolution (Rs) \multicolumn{2}{c}{3.80[2]}

Table 2: Method Validation Data

ParameterS-(+)-ChlorpheniramineR-(-)-Chlorpheniramine
Linearity Range (µg/mL) 2-10[2]2-10[2]
Correlation Coefficient (r²) 0.999[2]0.999[2]
Limit of Detection (LOD) (µg/mL) 0.29[2]0.44[2]
Limit of Quantification (LOQ) (µg/mL) 0.88[2]1.31[2]
Intra-day Precision (RSD %) 0.25-1.40[2]1.34-1.50[2]
Inter-day Precision (RSD %) 0.24-0.61[2]1.28-1.40[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Racemic & S-(+)-Chlorpheniramine) Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Tablet Dissolution & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (n-Hexane:IPA:DEA) Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation Enantioselective Separation on Chiral Column Injection->Separation Detection UV Detection at 258 nm Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of Enantiomers Calibration->Quantification

Caption: Workflow for the enantioselective separation of chlorpheniramine isomers by chiral HPLC.

Alternative and Complementary Methods

While the amylose-based CSP method is highly effective, other approaches for the enantioselective separation of chlorpheniramine have also been reported. These include the use of β-cyclodextrin chiral stationary phases and the addition of chiral selectors, such as carboxymethyl-β-cyclodextrin, to the mobile phase for use with a standard achiral column.[6][7][8] For instance, a method using a conventional ODS column with a mobile phase containing carboxymethyl-β-cyclodextrin has been described.[6] Another approach involves a β-cyclodextrin chiral stationary phase (CYCLOBOND I 2000) with a mobile phase of diethylamine acetate, methanol, and acetonitrile.[7] In some cases, a coupled achiral-chiral chromatographic system has been employed to separate the enantiomers from a biological matrix before chiral separation.[9]

Conclusion

The detailed chiral HPLC method provides a reliable and reproducible approach for the enantioselective separation of this compound isomers. The method is suitable for quality control in pharmaceutical manufacturing and for research purposes. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for the quantification of S-(+)- and R-(-)-chlorpheniramine.

References

Application Notes and Protocols: Determining the Efficacy of Chlorpheniramine Hydrochloride Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpheniramine is a first-generation alkylamine antihistamine that functions as a potent H1 receptor antagonist.[1][2] It competitively binds to H1 receptors on effector cells, thereby blocking the action of endogenous histamine (B1213489) and providing temporary relief from allergic symptoms such as sneezing, watery eyes, and runny nose.[1][2] The efficacy of antihistamines like Chlorpheniramine hydrochloride is a critical parameter in drug development and quality control. Cell-based assays offer a robust, reproducible, and high-throughput method for determining the potency of H1 receptor antagonists by measuring their ability to inhibit histamine-induced cellular responses.[3]

This document provides detailed protocols for two key cell-based assays to determine the efficacy of this compound: a primary Calcium Flux Assay to measure its inhibitory activity on the H1 receptor signaling pathway, and a secondary MTT Cell Viability Assay to rule out cytotoxic effects.

Mechanism of Action: H1 Receptor Signaling

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[4][5] Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+), which leads to a transient increase in cytosolic calcium concentration and subsequent cellular responses.[6][7] this compound exerts its effect by acting as an inverse agonist, blocking the H1 receptor and preventing this signaling cascade.[1]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) H1R H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Store IP3->ER_Ca Binds to IP3R on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Cytosolic Ca2+ (Increase) Ca_ion->PKC Activates Response Cellular Response (e.g., Inflammation) Ca_ion->Response PKC->Response ER_Ca->Ca_ion Releases Ca2+ Histamine Histamine Histamine->H1R Activates Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Inhibits

Caption: Histamine H1 receptor signaling pathway and point of inhibition by Chlorpheniramine.

Protocol 1: Calcium Flux Assay for IC50 Determination

This protocol measures the ability of Chlorpheniramine to inhibit the histamine-induced increase in intracellular calcium. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the drug's efficacy. Assays are commonly performed in cell lines recombinantly expressing the human H1 receptor, such as HEK293 or CHO cells.[5][8]

A. Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing the human Histamine H1 Receptor (e.g., HRH1 Nomad Cell Line).[8]

  • Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Reagents:

    • This compound

    • Histamine

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • Probenecid (optional, to prevent dye leakage)

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Equipment:

    • Black, clear-bottom 96-well microplates

    • Fluorescence microplate reader with kinetic reading capability and injectors (e.g., FlexStation, FLIPR)

    • CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Standard cell culture equipment (flasks, pipettes, centrifuge)

B. Experimental Protocol

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a black, clear-bottom 96-well plate at a density of 40,000-50,000 cells/well in 100 µL of medium.

    • Incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer (e.g., HBSS) to create a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare a stock solution of Histamine in assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which must be determined empirically beforehand (typically in the range of 50-100 nM).[8][9]

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions (e.g., 2 µM Fluo-4 AM with 2.5 mM Probenecid in HBSS).

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Treatment and Measurement:

    • After incubation, aspirate the dye loading solution and wash the cells gently with 100 µL of assay buffer.

    • Add 100 µL of the various Chlorpheniramine dilutions to the appropriate wells. Include wells for "vehicle control" (buffer with DMSO) and "no-agonist control".

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence reader.

    • Set the reader to record fluorescence kinetically (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • After establishing a stable baseline reading (approx. 15-20 seconds), use the instrument's injector to add a pre-determined volume of the EC80 Histamine solution to all wells (except the no-agonist control).

    • Continue recording the fluorescence signal.

C. Data Analysis

  • The change in fluorescence (ΔRFU = Fmax - Fmin) is proportional to the increase in intracellular calcium.

  • Normalize the data:

    • Percent Inhibition (%) = 100 * [1 - (ΔRFU_Test - ΔRFU_NoAgonist) / (ΔRFU_Vehicle - ΔRFU_NoAgonist)]

  • Plot the Percent Inhibition against the logarithm of the Chlorpheniramine concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[10]

Protocol 2: MTT Cell Viability Assay

This assay is crucial to ensure that the observed inhibition in the primary assay is due to specific receptor antagonism and not drug-induced cell death. The MTT assay measures the metabolic activity of viable cells.[11][12][13]

A. Materials and Reagents

  • Cell Line & Culture Medium: Same as in Protocol 1.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

    • This compound.

  • Equipment:

    • Clear 96-well microplates.

    • Absorbance microplate reader (570 nm).

    • CO2 incubator and standard cell culture equipment.

B. Experimental Protocol

  • Cell Seeding & Treatment:

    • Seed cells in a clear 96-well plate as described in Protocol 1.

    • After 24 hours, replace the medium with fresh medium containing the same serial dilutions of this compound used in the primary assay. Include a vehicle control (DMSO) and a "cells only" control.

    • Incubate for a duration that matches the total exposure time in the primary assay (e.g., ~2 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using the microplate reader.

C. Data Analysis

  • Subtract the average absorbance of the "medium only" blank wells from all other wells.

  • Calculate the percentage of cell viability:

    • Cell Viability (%) = 100 * (Absorbance_Test / Absorbance_VehicleControl)

  • Plot Cell Viability (%) against the Chlorpheniramine concentration.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay1 Protocol 1: Calcium Flux Assay cluster_assay2 Protocol 2: Cell Viability Assay cluster_analysis Data Analysis Culture 1. Culture H1R-expressing cells (e.g., HEK293) Seed 2. Seed cells into 96-well plates Culture->Seed Dye 4a. Load cells with calcium-sensitive dye Seed->Dye Treat2 4b. Treat cells with Chlorpheniramine dilutions Seed->Treat2 Compound 3. Prepare serial dilutions of Chlorpheniramine Treat1 5a. Treat cells with Chlorpheniramine dilutions Compound->Treat1 Compound->Treat2 Dye->Treat1 Measure1 6a. Add Histamine (agonist) & measure fluorescence Treat1->Measure1 Analysis1 7a. Calculate % Inhibition & determine IC50 Measure1->Analysis1 MTT 5b. Add MTT reagent and incubate Treat2->MTT Measure2 6b. Solubilize formazan & measure absorbance MTT->Measure2 Analysis2 7b. Calculate % Cell Viability Measure2->Analysis2

Caption: General experimental workflow for determining Chlorpheniramine efficacy.

Data Presentation and Expected Results

Quantitative data should be summarized in clear, structured tables.

Table 1: Example Data Summary for Calcium Flux Assay

Chlorpheniramine Conc. (nM)Mean ΔRFUStd. Dev.% Inhibition
0 (Vehicle Control)15,2308500.0%
0.114,9807901.6%
1.012,85065015.6%
10.07,65043049.8%
100.02,13021086.0%
1000.05509596.4%
Calculated IC50 (nM) 10.1

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example Data Summary for MTT Cell Viability Assay

Chlorpheniramine Conc. (nM)Mean Absorbance (570 nm)Std. Dev.% Cell Viability
0 (Vehicle Control)1.2500.085100.0%
0.11.2450.09199.6%
1.01.2330.08898.6%
10.01.2410.09599.3%
100.01.2250.08298.0%
1000.01.2100.09096.8%

Note: Data are hypothetical and for illustrative purposes only.

Expected Results: For the Calcium Flux Assay, a sigmoidal dose-response curve is expected, showing increasing inhibition of the histamine-induced signal with increasing concentrations of Chlorpheniramine. For the MTT Assay, cell viability should remain high (>90%) across the concentration range tested, confirming that the observed effects in the primary assay are not due to cytotoxicity.

References

In Vivo Experimental Design for Studying Chlorpheniramine Hydrochloride Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vivo investigation of Chlorpheniramine (B86927) hydrochloride, a first-generation alkylamine antihistamine. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying signaling pathways to facilitate robust and reproducible preclinical research.

Mechanism of Action

Chlorpheniramine primarily acts as a potent histamine (B1213489) H1 receptor inverse agonist.[1][2] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[1] This includes the inhibition of pro-inflammatory mediator release, reduction of vascular permeability, and prevention of smooth muscle contraction.[1] Additionally, chlorpheniramine is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation. It also possesses weak anticholinergic and some serotonin (B10506) reuptake inhibitory properties.[3][4]

Signaling Pathway

The primary signaling pathway inhibited by Chlorpheniramine is the histamine H1 receptor-mediated activation of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade culminates in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes. Chlorpheniramine, by blocking the initial step of histamine binding, effectively suppresses this entire pathway.[1][5]

Chlorpheniramine Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Activates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_activation->ProInflammatory_Genes Promotes Histamine Histamine Histamine->H1R Binds Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Blocks

Histamine H1 Receptor Signaling Pathway and Chlorpheniramine Inhibition.

Quantitative Data

The following tables summarize key quantitative data for Chlorpheniramine from in vivo studies.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Various Species

SpeciesRoute of AdministrationDoseTmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)Reference
HumanOral4 mg2.015.012 - 3025 - 50[6][7]
DogIV-----
SwineIV0.1 mg/kg--1.3 - 2.6-[6]
SwineOral----2.4 - 22[6]
RatOral20 mg/kg----[8]
RatIV20 mg/kg----[8]
EquineIV0.1 mg/kg--1.3 - 2.6-[6]
OvineIV0.1 mg/kg--1.3 - 2.6-[6]

Table 2: In Vivo Efficacy and Sedative Effects of Chlorpheniramine

Animal ModelSpeciesEndpointDoseEffectReference
Allergic CoughGuinea PigInhibition of allergic and capsaicin-induced cough0.1 - 3.0 mg/kg, p.o.Dose-dependent inhibition[1]
SedationMouseReduced spontaneous locomotor activity2 mg/kgSignificant reduction[9]
SedationMouseReduced motor coordination-Significant reduction[10]
Spinal AnesthesiaRatMotor, proprioceptive, and nociceptive blockadeIntrathecalDose-dependent blockade[11]

Table 3: Acute Toxicity of Chlorpheniramine Maleate

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral118[12]
RatSubcutaneous198 (1 day old)[12]
RatIntraperitoneal284 (1 day old)[12]
MouseOral-
Guinea PigOral-

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Ovalbumin-Induced Allergic Rhinitis in Rats

This model is used to evaluate the efficacy of Chlorpheniramine in alleviating the symptoms of allergic rhinitis.[13][14][15]

Protocol:

  • Animals: Male Sprague Dawley or Wistar rats (250-300 g) are commonly used.[16]

  • Sensitization:

    • On days 1, 3, 5, 7, 9, 11, and 13, intraperitoneally (i.p.) inject rats with 1 mL of a solution containing 0.3 mg ovalbumin (OVA) and 30 mg aluminum hydroxide (B78521) as an adjuvant in physiological saline.[14]

    • A fourteen-day sensitization protocol can also be performed with a single i.p. injection of 100 µg OVA adsorbed on 20 mg alum.[16]

  • Challenge:

    • From day 14 to 21, challenge the sensitized rats daily by intranasal administration of approximately 50 µL of a 5% OVA solution into each nostril.[14]

  • Treatment:

    • Administer Chlorpheniramine hydrochloride or vehicle control (e.g., saline) via the desired route (e.g., oral gavage, i.p. injection) at a predetermined time before the OVA challenge.

  • Assessment of Symptoms:

    • For 30 minutes following the challenge, observe and record the frequency of sneezing and nasal rubbing.[14]

    • Clinical scores can be assigned based on the frequency and severity of symptoms.[16]

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and collect nasal mucosal tissue.

    • Perform histological staining (e.g., H&E, PAS, Giemsa) to assess inflammatory cell infiltration (eosinophils, mast cells), goblet cell metaplasia, and other tissue remodeling hallmarks.[14]

Allergic_Rhinitis_Workflow cluster_sensitization Sensitization Phase (Days 1-13) cluster_challenge Challenge Phase (Days 14-21) cluster_assessment Assessment Sensitization i.p. injection of Ovalbumin + Adjuvant Treatment Administer Chlorpheniramine or Vehicle Sensitization->Treatment Challenge Intranasal OVA Challenge Treatment->Challenge Symptom_Obs Observe & Record Symptoms (Sneezing, Nasal Rubbing) Challenge->Symptom_Obs Histo Histopathological Analysis of Nasal Mucosa Challenge->Histo

Workflow for Ovalbumin-Induced Allergic Rhinitis Model.
Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic model to assess the in vivo efficacy of H1 antihistamines in preventing bronchospasm.[1]

Protocol:

  • Animals: Male Hartley guinea pigs are commonly used.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the guinea pigs (e.g., with urethane).

    • Perform a tracheotomy and cannulate the trachea for artificial ventilation.

    • Cannulate the jugular vein for intravenous (i.v.) drug administration and the carotid artery for blood pressure monitoring.

  • Ventilation and Measurement of Bronchoconstriction:

    • Ventilate the animals with a constant volume respirator.

    • Measure changes in pulmonary inflation pressure (Ppi) or airway resistance as an index of bronchoconstriction.

  • Experimental Procedure:

    • Administer a baseline i.v. infusion of histamine to determine a dose that elicits a moderate, reproducible increase in Ppi (e.g., 2.5-20 µg/kg).[17]

    • Administer this compound or vehicle control i.v. at various doses.

    • After a set time, challenge the animals again with the predetermined dose of histamine.

  • Data Analysis:

    • Measure the peak change in Ppi following the histamine challenge in both control and treated groups.

    • Calculate the dose of Chlorpheniramine required to inhibit the histamine-induced bronchoconstriction by 50% (ED50) to determine its potency.

Bronchoconstriction_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_measurement Measurement & Analysis Anesthesia Anesthetize Guinea Pig Surgery Surgical Preparation (Tracheotomy, Cannulation) Anesthesia->Surgery Baseline Baseline Histamine Challenge Surgery->Baseline Treatment Administer Chlorpheniramine or Vehicle (i.v.) Baseline->Treatment Challenge Histamine Challenge Treatment->Challenge Measure_Ppi Measure Pulmonary Inflation Pressure (Ppi) Challenge->Measure_Ppi Calculate_ED50 Calculate ED50 Measure_Ppi->Calculate_ED50

Workflow for Histamine-Induced Bronchoconstriction Model.
Assessment of Sedative Effects in Mice

This protocol is used to evaluate the central nervous system depressant effects of Chlorpheniramine.[9][10]

Protocol:

  • Animals: Swiss albino mice of either sex (25-30 g) are suitable.

  • Apparatus:

    • Actophotometer: To measure spontaneous locomotor activity.

    • Rotarod: To assess motor coordination.

  • Procedure:

    • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 7 days before the experiment.

    • Training (for Rotarod): Train the mice on the rotarod apparatus for a set duration until they can consistently remain on the rotating rod.

    • Treatment: Administer this compound (e.g., 2 mg/kg) or vehicle control orally.

    • Actophotometer Test: 30-60 minutes after drug administration, place each mouse in the actophotometer and record the locomotor activity (e.g., number of beam breaks) for a defined period (e.g., 5 minutes).[9]

    • Rotarod Test: Place the treated mice on the rotating rod of the rotarod apparatus and record the time they are able to maintain their balance.

  • Data Analysis:

    • Compare the mean locomotor activity counts and the mean time on the rotarod between the Chlorpheniramine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

These application notes provide a framework for the in vivo experimental design to study the effects of this compound. The provided protocols and quantitative data serve as a valuable resource for researchers to design and execute robust preclinical studies, contributing to a deeper understanding of the pharmacology of this widely used antihistamine. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application Note and Protocol for Stability Testing of Chlorpheniramine Hydrochloride Under ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stability testing is a critical component of drug development, ensuring that a drug substance or drug product maintains its quality, safety, and efficacy throughout its shelf life. The International Council for Harmonisation (ICH) provides a set of guidelines, with ICH Q1A(R2) being the cornerstone for stability testing of new drug substances and products.[1][2][3] This document provides a detailed protocol for conducting stability testing on Chlorpheniramine Hydrochloride, an antihistamine commonly used in the treatment of allergic conditions.

This application note outlines the procedures for long-term and accelerated stability testing, as well as forced degradation studies, in accordance with ICH guidelines. It also details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Stability Testing Protocol

The objective of this protocol is to provide evidence on how the quality of this compound varies with time under the influence of temperature, humidity, and light.

Materials and Equipment
  • This compound active pharmaceutical ingredient (API) or finished dosage form (e.g., tablets).

  • Validated stability chambers capable of maintaining the specified temperature and humidity conditions.

  • HPLC system with a UV detector.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Reagents for HPLC mobile phase and forced degradation studies (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).

Selection of Batches

Stability studies should be performed on at least three primary batches of the drug substance or product.[2][3] For solid oral dosage forms, two of the three batches should be at least pilot scale (one-tenth of full production scale or 100,000 tablets/capsules, whichever is larger).[3]

Container Closure System

The stability studies must be conducted on the drug product in the container closure system proposed for marketing.[2]

Storage Conditions and Testing Frequency

The following storage conditions are based on ICH Q1A(R2) for Climatic Zones I and II.[2]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[4] These studies are typically performed on a single batch of the drug substance.[2]

Experimental Protocol for Forced Degradation

A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:

Stress ConditionReagent and Conditions
Acid Hydrolysis 1 M HCl at 90°C for 2 hours.[5]
Base Hydrolysis 1 M NaOH at 90°C for 2 hours.[5]
Oxidation 3% H₂O₂ at 90°C for 2 hours.[5]
Thermal Degradation Solid drug substance/product stored at 105°C for 48 hours.[6]
Photolytic Degradation Expose the drug substance/product to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for the accurate quantification of the active ingredient and its degradation products.

HPLC Parameters
ParameterSpecification
Column Reversed-phase C18 (5 µm, 25 cm x 4.6 mm)[5]
Mobile Phase Mixture of potassium dihydrogen phosphate (B84403) and octane (B31449) sulphonate sodium salt in water and acetonitrile.[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 214 nm[5]
Injection Volume 50 µL[5]
Column Temperature 30°C[5]
Method Validation

The HPLC method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis.

Table of Long-Term and Accelerated Stability Data

Product: this compound Tablets Batch No: XYZ123 Container Closure: HDPE Bottle

Storage ConditionTesting Interval (Months)Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)
25°C/60%RH0100.2NDND
399.80.1ND
699.50.20.1
999.10.30.1
1298.80.40.2
40°C/75%RH0100.2NDND
398.50.50.3
697.10.90.5

ND: Not Detected

Table of Forced Degradation Data

Product: this compound Batch No: ABC456

Stress Condition% Assay of Chlorpheniramine HClPeak Area of Major Degradant
Control 100.0-
Acid Hydrolysis (1M HCl, 90°C, 2h) 85.212.5%
Base Hydrolysis (1M NaOH, 90°C, 2h) 78.918.3%
Oxidative (3% H₂O₂, 90°C, 2h) 92.15.8%
Thermal (105°C, 48h) 96.52.1%
Photolytic 98.81.0%

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis start Select Batches and Container Closure System place_samples Place Samples in Stability Chambers start->place_samples pull_samples Pull Samples at Scheduled Timepoints place_samples->pull_samples hplc_analysis Perform HPLC Analysis pull_samples->hplc_analysis record_data Record Assay and Impurity Data hplc_analysis->record_data evaluate_data Evaluate Data and Determine Trends record_data->evaluate_data end Establish Shelf-Life and Re-test Period evaluate_data->end

Caption: Workflow for ICH Stability Testing of this compound.

Logical Relationship of Forced Degradation Studies

Forced_Degradation_Studies cluster_stress Stress Conditions drug_substance Chlorpheniramine Hydrochloride acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal drug_substance->thermal photo Photolytic drug_substance->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced Degradation Pathways for this compound.

Conclusion

This application note provides a comprehensive framework for conducting stability testing of this compound in accordance with ICH guidelines. Adherence to these protocols will ensure the generation of robust and reliable stability data, which is essential for regulatory submissions and for guaranteeing the quality, safety, and efficacy of the drug product throughout its lifecycle. The provided stability-indicating HPLC method and data presentation formats offer a practical guide for researchers in the pharmaceutical industry.

References

Application Note: Forced Degradation Studies and Impurity Profiling of Chlorpheniramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) hydrochloride is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria. To ensure the safety, efficacy, and stability of pharmaceutical products containing chlorpheniramine hydrochloride, regulatory agencies require comprehensive forced degradation studies and impurity profiling. Forced degradation studies, or stress testing, are designed to intentionally degrade the active pharmaceutical ingredient (API) under more severe conditions than accelerated stability studies. These studies help to elucidate the degradation pathways of the drug substance, identify potential degradation products, and develop stability-indicating analytical methods. This application note provides a detailed protocol for conducting forced degradation studies on this compound and for subsequent impurity profiling.

Impurity profiling is the identification and quantification of all potential impurities in a drug substance, including process-related impurities and degradation products. A thorough understanding of the impurity profile is a critical component of the drug development process and is essential for ensuring the quality and safety of the final drug product.

Data Presentation

The following table summarizes the quantitative data from forced degradation studies performed on this compound under various stress conditions.

Stress ConditionReagents and Conditions% Degradation of ChlorpheniramineIdentified Degradation Products/Impurities
Acidic Hydrolysis 1 M HCl at 25°C for 20 hours2.31%2-[p-chloro-α-(2-pyridyl)benzyl]pyridine (Impurity B)
Basic Hydrolysis 1 M NaOH at 25°C for 20 hours10.49%Desmethyl Chlorpheniramine (Impurity C)
Oxidative Degradation 30% H₂O₂ at 60°C for 1 hour4.10%Chlorpheniramine N-oxide
Thermal Degradation Solid state at 105°C for 48 hours10.39%Degradation products not specified in detail
Photolytic Degradation Exposed to UV light (254 nm) and daylight for 72 hours3.59%Degradation products not specified in detail

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) Buffer

Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its degradation products. A typical method would involve a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile, with UV detection. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation (Stress Testing) Protocols

1. Acidic Hydrolysis

  • Accurately weigh and dissolve a known amount of this compound in 1 M HCl to achieve a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature (25°C) for 20 hours.

  • After the incubation period, neutralize the solution with an equivalent amount of 1 M NaOH.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC to determine the percentage of degradation and to identify any degradation products.

2. Basic Hydrolysis

  • Accurately weigh and dissolve a known amount of this compound in 1 M NaOH to achieve a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature (25°C) for 20 hours.

  • After the incubation period, neutralize the solution with an equivalent amount of 1 M HCl.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

3. Oxidative Degradation

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or methanol) to achieve a final concentration of approximately 1 mg/mL.

  • Add an equal volume of 30% H₂O₂ to the solution.

  • Reflux the mixture at 60°C for 1 hour.

  • Cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

4. Thermal Degradation

  • Place a known amount of solid this compound in a stable, dry container.

  • Heat the sample in an oven at 105°C for 48 hours.

  • After the heating period, allow the sample to cool to room temperature.

  • Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

5. Photolytic Degradation

  • Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Expose the solution to UV light (254 nm) and daylight for 72 hours. A control sample should be kept in the dark under the same conditions.

  • After the exposure period, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze both the exposed and control samples by HPLC.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Profiling Acid Acidic Hydrolysis (1 M HCl, 25°C, 20h) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis (1 M NaOH, 25°C, 20h) Base->HPLC Oxidative Oxidative Degradation (30% H₂O₂, 60°C, 1h) Oxidative->HPLC Thermal Thermal Degradation (Solid, 105°C, 48h) Thermal->HPLC Photo Photolytic Degradation (UV & Daylight, 72h) Photo->HPLC MS Mass Spectrometry (Structure Elucidation) HPLC->MS Profile Impurity Profile Generation MS->Profile API Chlorpheniramine Hydrochloride API API->Acid API->Base API->Oxidative API->Thermal API->Photo

Caption: Workflow of forced degradation and impurity profiling.

Logical Relationship of Impurity Profiling

Impurity_Profiling_Logic cluster_sources Sources of Impurities cluster_identification Identification & Quantification cluster_control Control Strategy Process Process-Related Starting Materials Intermediates By-products Techniques Analytical Techniques HPLC LC-MS NMR Process->Techniques Degradation Degradation Products Hydrolysis Oxidation Thermolysis Photolysis Degradation->Techniques Quantification Quantification Relative to API Techniques->Quantification Specification Specification Reporting Threshold Identification Threshold Qualification Threshold Quantification->Specification Safety Safety Assessment Toxicological Evaluation Specification->Safety

Caption: Logic of impurity source, analysis, and control.

Application Note: Development of a Stability-Indicating HPLC Method for Chlorpheniramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine hydrochloride is a first-generation antihistamine commonly used to relieve symptoms of allergies, hay fever, and the common cold. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a robust stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential degradation products that may form under various environmental conditions. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Water bath

  • Hot air oven

  • Photostability chamber

Reagents and Chemicals
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water

Experimental Protocols

Chromatographic Conditions

A reversed-phase HPLC method was developed and optimized for the determination of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature 25°C
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to obtain a desired concentration (e.g., 20 mM). Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve about 20 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 200 µg/mL.

  • Sample Solution: Prepare sample solutions from the drug product to obtain a theoretical concentration of 100 µg/mL of this compound in the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed on the this compound standard to demonstrate the stability-indicating nature of the method. The standard was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: To 5 mL of the standard stock solution, add 5 mL of 1.0 M HCl. Keep the solution at 60°C for 2 hours. Cool and neutralize with 1.0 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 5 mL of the standard stock solution, add 5 mL of 1.0 M NaOH. Keep the solution at 60°C for 2 hours. Cool and neutralize with 1.0 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 5 mL of the standard stock solution, add 5 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 48 hours. Dissolve the stressed solid in the mobile phase to obtain a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the drug solution (100 µg/mL in mobile phase) in a photostability chamber to UV light (200 wh/m²) and visible light (1.2 million lux.h).

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][2]

Specificity

Specificity was evaluated by analyzing the chromatograms of the blank, placebo, standard, and stressed samples. The method is considered specific if the peak for this compound is well-resolved from any degradation products and excipients.

Linearity and Range

Linearity was assessed by preparing a series of at least five concentrations of this compound over the range of 50-150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by performing the analysis on different days with different analysts and/or equipment. The relative standard deviation (%RSD) was calculated.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C). The effect on the retention time and peak area was observed.

Data Presentation

Table 1: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approximate)
Acid Hydrolysis1.0 M HCl2 hours60°C2-5%[3]
Base Hydrolysis1.0 M NaOH2 hours60°C10-15%[3]
Oxidation30% H₂O₂24 hoursRoom Temp5-10%[3]
ThermalDry Heat48 hours105°C10-15%[3]
PhotolyticUV/Visible LightAs per ICHRoom Temp3-7%[3]
Table 2: Method Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters should pass.

Visualizations

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Literature Review & Method Scouting B Optimization of Chromatographic Conditions A->B C System Suitability Testing B->C D Stress Sample Preparation (Acid, Base, Oxidative, Thermal, Photolytic) C->D E HPLC Analysis of Stressed Samples D->E F Peak Purity & Specificity Assessment E->F G Validation Protocol Design (ICH Q2) F->G H Execution of Validation Experiments (Linearity, Accuracy, Precision, Robustness) G->H I Data Analysis & Reporting H->I J J I->J Final Method Implementation

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

G cluster_main This compound Degradation cluster_products Degradation Products API Chlorpheniramine HCl Acid Acidic Degradants API->Acid HCl, Heat Base Basic Degradants API->Base NaOH, Heat Oxidative Oxidative Degradants (e.g., N-oxide) API->Oxidative H₂O₂ Thermal Thermal Degradants API->Thermal Dry Heat Photo Photolytic Degradants API->Photo UV/Vis Light

Caption: General degradation pathways of this compound under stress conditions.

Conclusion

The described HPLC method is simple, specific, accurate, and precise for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and stability studies of this compound in pharmaceutical formulations. The forced degradation studies confirmed the stability-indicating nature of the method, ensuring that any changes in the quality of the drug product over its shelf life can be reliably detected.

References

Application Notes: Chlorpheniramine Hydrochloride as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine, an alkylamine derivative, is a first-generation antihistamine that acts as a potent H1 receptor antagonist. It is widely used in pharmaceutical formulations for the symptomatic relief of allergic conditions such as rhinitis, urticaria, and the common cold. Accurate and precise quantification of Chlorpheniramine in bulk drug substances and finished pharmaceutical products is critical for ensuring their safety, efficacy, and quality. Chlorpheniramine Hydrochloride, a stable salt form of the active moiety, is frequently used as a reference standard in various analytical procedures.

These application notes provide detailed protocols and validation data for the use of this compound as a reference standard in two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Physicochemical Properties of Chlorpheniramine

PropertyValue
Chemical Name3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine hydrochloride
Molecular FormulaC₁₆H₁₉ClN₂·HCl
Molecular Weight311.26 g/mol
AppearanceWhite crystalline powder
SolubilityFreely soluble in water, soluble in alcohol and chloroform, slightly soluble in ether.[1]

Analytical Applications

This compound is primarily used as a reference standard for:

  • Assay of Bulk Drug Substance: To determine the purity of this compound raw material.

  • Quantification in Pharmaceutical Formulations: To determine the content of Chlorpheniramine in tablets, syrups, and injections.

  • Identification Tests: To confirm the identity of the active pharmaceutical ingredient (API) in a sample.

  • Validation of Analytical Methods: As a primary standard for validating new or existing analytical procedures for Chlorpheniramine.

  • Impurity Profiling: To identify and quantify related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely used technique for the analysis of Chlorpheniramine due to its high specificity, sensitivity, and accuracy.

Experimental Protocol: HPLC Assay

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound Reference Standard (CRS).

  • Acetonitrile (B52724) (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient (or controlled at 25 °C).

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

4. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • Further dilute this stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 100 µg/mL).

5. Preparation of Sample Solution (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of Chlorpheniramine and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

6. Procedure:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area responses for the Chlorpheniramine peak.

  • The retention time for Chlorpheniramine is typically around 4-6 minutes under these conditions.

7. Calculation: Calculate the percentage of Chlorpheniramine in the sample using the following formula:

HPLC Method Validation Data

The following tables summarize typical validation parameters for an HPLC method for Chlorpheniramine analysis.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 2000> 3000
% RSD of Peak Area (n=6)≤ 2.0%< 1.0%

Table 2: Method Validation Parameters

ParameterRangeResult
Linearity 10 - 150 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery) 80%, 100%, 120%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)n=6< 2.0%
- Intermediate Precision (Inter-day)n=6< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

UV-Visible Spectrophotometry Method

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Chlorpheniramine in bulk and pharmaceutical dosage forms.

Experimental Protocol: UV-Vis Spectrophotometric Assay

1. Instrumentation:

  • UV-Visible Spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound Reference Standard (CRS).

  • 0.1 N Hydrochloric Acid (HCl).

3. Method Parameters:

  • Solvent: 0.1 N HCl.[1][3]

  • Wavelength of Maximum Absorbance (λmax): Approximately 262 nm.[3]

4. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1 N HCl to obtain a stock solution of 100 µg/mL.

  • Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

5. Preparation of Sample Solution (for Syrup):

  • Accurately measure a volume of syrup equivalent to 10 mg of Chlorpheniramine and transfer it to a 100 mL volumetric flask.

  • Add about 50 mL of 0.1 N HCl and shake well to dissolve.

  • Dilute to volume with 0.1 N HCl and mix.

  • Filter the solution if necessary.

  • Further dilute the solution with 0.1 N HCl to obtain a concentration within the calibration curve range.

6. Procedure:

  • Measure the absorbance of the standard and sample solutions at 262 nm against a 0.1 N HCl blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of Chlorpheniramine in the sample solution from the calibration curve.

7. Calculation: Calculate the amount of Chlorpheniramine in the sample, taking into account the dilution factors.

UV-Vis Spectrophotometry Method Validation Data

Table 3: Method Validation Parameters

ParameterRangeResult
Linearity 10 - 60 µg/mLCorrelation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 80%, 100%, 120%98.5% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)n=6< 1.5%
- Intermediate Precision (Inter-day)n=6< 2.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (Chlorpheniramine HCl RS) injection Inject Standard and Sample Solutions prep_standard->injection prep_sample Prepare Sample Solution (e.g., from Tablets) prep_sample->injection prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup (Column, Flow Rate, Wavelength) prep_mobile->instrument_setup instrument_setup->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 265 nm chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration and Area Measurement data_acquisition->peak_integration calculation Calculation of Assay peak_integration->calculation result Final Result calculation->result

Caption: Workflow for HPLC assay of Chlorpheniramine.

Signaling Pathway of Chlorpheniramine Action

Chlorpheniramine acts as an inverse agonist at the histamine (B1213489) H1 receptor, which is a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the binding of histamine and the subsequent activation of the Gq signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to Ca_ER->PKC Activates Histamine Histamine Histamine->H1R Activates Chlorpheniramine Chlorpheniramine (Antagonist) Chlorpheniramine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway.

Conclusion

This compound serves as a reliable and essential reference standard for the quality control of pharmaceutical products. The HPLC and UV-Vis spectrophotometric methods described provide accurate, precise, and robust means for the quantification of Chlorpheniramine. Proper validation of these methods in accordance with regulatory guidelines is crucial to ensure the reliability of the analytical results. The provided protocols and validation data can serve as a valuable resource for researchers and analysts in the pharmaceutical industry.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Chlorpheniramine hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Chlorpheniramine hydrochloride, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1] An ideal peak should have a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively measured by the tailing factor (TF) or asymmetry factor (As); a value greater than 1 indicates tailing.[2][3] This phenomenon can compromise resolution, quantification accuracy, and overall method reliability.[1][4]

Q2: Why is my this compound peak tailing?

A2: Chlorpheniramine is a basic compound with an amine functional group and a pKa of approximately 9.2-9.47.[5][6] The most common cause of peak tailing for basic compounds like Chlorpheniramine is a secondary interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based HPLC columns (e.g., C18).[2][7][8] These interactions create more than one retention mechanism, leading to a distorted peak shape.[1][2]

Q3: Can the mobile phase pH affect the peak shape of Chlorpheniramine?

A3: Yes, mobile phase pH is a critical factor.[9][10] At a mid-range pH (e.g., above 3-4), the acidic silanol groups on the silica (B1680970) surface become ionized (deprotonated) and carry a negative charge.[2][11] Since Chlorpheniramine is a basic compound, it will be protonated and carry a positive charge in an acidic to neutral mobile phase. This charge difference leads to strong ionic interactions that cause peak tailing.[7] Operating at a pH close to the analyte's pKa can also lead to a mix of ionized and unionized species, causing peak distortion.[9][10]

Q4: Does column choice matter for analyzing basic compounds like Chlorpheniramine?

A4: Absolutely. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups compared to older columns (Type A), which helps minimize tailing.[1] Columns that are "end-capped" have many of the residual silanols chemically bonded to make them inert.[2][12] For basic compounds, consider using columns with embedded polar groups or those with a positively charged surface to repel the basic analyte and improve peak shape.[1][13]

Troubleshooting Guide: Peak Tailing for Chlorpheniramine

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Problem: Tailing observed specifically for the Chlorpheniramine peak.

This often points to chemical interactions between the analyte and the stationary phase.

Cause 1: Secondary Silanol Interactions

  • Explanation: Chlorpheniramine, being a basic compound, interacts ionically with acidic silanol groups on the silica packing material.[7] This is the most frequent cause of peak tailing for this type of analyte.[1][2]

  • Corrective Actions:

    • Adjust Mobile Phase pH: Lower the mobile phase pH to ≤ 3. This protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[1][2] Be aware that standard silica columns may degrade at pH below 3.[2]

    • Use Mobile Phase Additives: Add a small amount of a competing base, such as 0.05% triethylamine (B128534) (TEA), to the mobile phase.[14][15] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the Chlorpheniramine analyte.[15][16]

    • Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., >20 mM) can help to improve peak shape and maintain a stable pH.[8][16]

Cause 2: Metal Contamination

  • Explanation: Trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column can chelate with certain analytes, causing peak tailing.[1][16]

  • Corrective Actions:

    • Use a High-Purity Column: Modern, high-purity silica columns have very low metal content.[1]

    • Column Washing: Washing the column with a chelating agent may help, but often a new column is the best solution.

Problem: Tailing observed for all peaks in the chromatogram.

This typically indicates a physical or system-wide issue rather than a chemical one.

Cause 3: Column Contamination or Damage

  • Explanation: A partially blocked inlet frit can distort the sample flow path, causing tailing for all peaks.[17] Contaminants from previous samples can also accumulate at the head of the column.[4][16]

  • Corrective Actions:

    • Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to waste.[2][17] This can dislodge particulates from the inlet frit.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates.[3][18]

    • Replace the Column: If the column is old or has been subjected to harsh conditions, it may be permanently damaged (e.g., column void) and require replacement.[2]

Cause 4: Extra-Column Effects

  • Explanation: Excessive volume between the injector and the detector can cause peak broadening and tailing.[4] This "dead volume" can come from using tubing with too wide an internal diameter, long tubing lengths, or poorly made connections.[16][19]

  • Corrective Actions:

    • Minimize Tubing Length: Keep the tubing connecting the injector, column, and detector as short as possible.[16]

    • Use Narrow-Bore Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches) to reduce volume.[19]

    • Check Fittings: Ensure all fittings are properly seated and that there are no gaps between the tubing ends and the bottom of the connection ports.[11]

Cause 5: Sample Overload or Improper Sample Solvent

  • Explanation: Injecting too much sample can overload the column, leading to peak distortion.[4][16] Using a sample solvent that is significantly stronger than the mobile phase can also cause poor peak shape.[4][11]

  • Corrective Actions:

    • Reduce Sample Concentration: Dilute the sample and reinject.

    • Reduce Injection Volume: Decrease the volume of sample injected onto the column.[14]

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[14][16] If a different solvent must be used, it should be weaker than the mobile phase.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound

Mobile Phase pHAnalyte StateSilanol StateInteractionExpected Peak Asymmetry (As)
3.0Protonated (Positively Charged)Protonated (Neutral)Minimized Ionic Interaction1.0 - 1.3
7.0Protonated (Positively Charged)Ionized (Negatively Charged)Strong Ionic Interaction> 2.0

This table illustrates the general trend observed when analyzing basic compounds on silica-based columns. Lowering the mobile phase pH reduces the interaction with residual silanols, thereby improving peak shape.[2]

Table 2: Comparison of HPLC Column Types for Chlorpheniramine Analysis

Column TypeDescriptionSuitability for Basic Compounds
Standard C18 (Type A Silica) Older technology, may have higher residual silanol activity.Prone to causing significant peak tailing.
High-Purity C18 (Type B Silica) Modern, high-purity silica with fewer silanols. Often end-capped.Good performance, significantly reduces tailing compared to Type A.[1]
Embedded Polar Group (EPG) Contains polar groups (e.g., amide) embedded in the alkyl chain near the silica surface.Excellent peak shape; the polar group shields the analyte from silanols.[13]
Hybrid Silica A mix of silica and organosiloxane materials.Offers improved pH stability and reduced silanol activity.[1]

Experimental Protocols

Protocol 1: Column Washing and Regeneration

This protocol is for attempting to restore performance to a column exhibiting peak tailing due to contamination.

  • Disconnect from Detector: Disconnect the outlet of the column from the detector to avoid contaminating the detector cell.

  • Reverse Column: Reverse the direction of flow through the column.

  • Flush with a Series of Solvents: Sequentially flush the column with at least 10-20 column volumes of the following solvents at a low flow rate (e.g., 0.5 mL/min):

    • Mobile phase without buffer salts (e.g., water/organic mixture)

    • 100% Water (HPLC-grade)

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your system)

    • 100% Isopropanol

    • Mobile phase without buffer salts

  • Equilibrate: Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation with pH Modifier

This protocol describes how to prepare a mobile phase at a controlled low pH to minimize silanol interactions.

  • Prepare Aqueous Component: Measure out the required volume of HPLC-grade water.

  • Add Buffer Salt (Optional): If a buffer is required (e.g., phosphate (B84403) or formate), dissolve the appropriate amount to achieve the desired concentration (e.g., 20 mM).

  • Adjust pH: While stirring, slowly add a suitable acid (e.g., trifluoroacetic acid, formic acid, or phosphoric acid) dropwise to the aqueous solution until the pH meter reads the target pH (e.g., pH 3.0).

  • Mix with Organic Modifier: Measure the required volume of the organic solvent (e.g., acetonitrile or methanol) and combine it with the pH-adjusted aqueous component.

  • Degas: Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Chlorpheniramine q1 Does tailing affect all peaks? start->q1 cause_physical Likely Physical/System Issue q1->cause_physical  Yes   cause_chemical Likely Chemical Interaction q1->cause_chemical  No   check_frit Check for Blocked Frit (Backflush Column) cause_physical->check_frit check_void Check for Column Void (Replace Column) check_frit->check_void check_extra_column Check for Extra-Column Volume (Tubing, Fittings) check_void->check_extra_column check_ph Adjust Mobile Phase pH (e.g., lower to pH 3) cause_chemical->check_ph check_additives Use Mobile Phase Additives (e.g., Triethylamine) check_ph->check_additives check_column Use a High-Purity or EPG Column check_additives->check_column check_overload Check for Sample Overload (Dilute Sample) check_column->check_overload

Caption: Troubleshooting workflow for diagnosing peak tailing.

References

Technical Support Center: Optimizing Chlorpheniramine Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Chlorpheniramine (B86927) hydrochloride using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Chlorpheniramine hydrochloride, with a focus on mobile phase optimization.

Question: Why am I observing poor peak shape (tailing or fronting) for my Chlorpheniramine peak?

Answer:

Poor peak shape for Chlorpheniramine, a basic compound, is a frequent issue in reversed-phase HPLC. Here are the primary causes and troubleshooting steps:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of Chlorpheniramine, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 3 and 4) will ensure that Chlorpheniramine is fully protonated and reduces its interaction with acidic silanols.[1][2] A phosphate (B84403) or acetate (B1210297) buffer is commonly used to maintain a stable pH.[1][2][3]

    • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology.

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.

  • Inappropriate Mobile Phase Composition: The choice and ratio of the organic solvent can affect peak shape.

    • Solution: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers for Chlorpheniramine separation.[4] Experiment with different ratios of your organic solvent to the aqueous buffer. Sometimes, switching from acetonitrile to methanol, or vice versa, can improve peak symmetry.

Question: My Chlorpheniramine peak is splitting. What could be the cause?

Answer:

Peak splitting for Chlorpheniramine can be a complex issue. In the case of Chlorpheniramine maleate, the separation of chlorpheniramine and maleic acid can sometimes manifest as what appears to be a split peak if the chromatography is not optimized.[2][5]

  • Cause 1: pH Effects: The pH of the mobile phase can influence the ionization state of both Chlorpheniramine and maleic acid, potentially leading to complex peak profiles.[2]

    • Solution: Carefully control the mobile phase pH with a suitable buffer. An acidic pH (e.g., 3.0-4.0) is generally recommended to ensure consistent protonation of Chlorpheniramine.[1][3]

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion and splitting.

    • Solution: Dilute your sample and reinject. If the peak shape improves and the split disappears, column overload was the likely issue.

  • Cause 3: Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak splitting.

    • Solution: First, try removing the guard column to see if the problem resolves. If so, replace the guard column. If the issue persists, try back-flushing the analytical column with a strong solvent. If the problem is not resolved, the column may need to be replaced.

Question: I am having trouble separating Chlorpheniramine from other active pharmaceutical ingredients (APIs) or impurities. What should I do?

Answer:

Achieving adequate resolution between Chlorpheniramine and other components requires careful optimization of the mobile phase.

  • Strategy 1: Adjust Organic Solvent Ratio: The primary step is to alter the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer.[6] Decreasing the percentage of the organic solvent will generally increase the retention time of all components, which may improve resolution.

  • Strategy 2: Modify Mobile Phase pH: Changing the pH can alter the selectivity between Chlorpheniramine and other ionizable compounds.[2] Systematically adjust the pH within the stable range of your column (typically pH 2-8 for silica-based columns) and observe the effect on resolution.[7]

  • Strategy 3: Change the Organic Solvent: If adjusting the ratio is insufficient, switching from methanol to acetonitrile, or the reverse, can significantly alter selectivity due to different solvent properties.[4]

  • Strategy 4: Employ Ion-Pairing Reagents: For complex separations involving other charged molecules, adding an ion-pairing reagent like octanesulfonate to the mobile phase can enhance retention and selectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A1: A good starting point for developing a separation method for Chlorpheniramine on a C18 column is an isocratic mobile phase consisting of a phosphate or acetate buffer (pH 3.0-4.0) and acetonitrile in a ratio of approximately 60:40 (v/v).[1][2] The flow rate is typically set to 1.0 mL/min, and detection is often performed in the UV range of 215-265 nm.[1][3]

Q2: How does the pH of the mobile phase affect the retention of Chlorpheniramine?

A2: Chlorpheniramine is a basic compound. In reversed-phase HPLC, a lower pH (acidic conditions) will cause the amine functional group to be protonated (ionized). This generally leads to decreased retention on a non-polar C18 stationary phase. Conversely, as the pH increases towards its pKa, the compound becomes less ionized and more retained. However, operating at a pH where the analyte is fully ionized often results in better peak shapes and more robust methods.[2]

Q3: Can I use a gradient elution for Chlorpheniramine analysis?

A3: While many methods for Chlorpheniramine utilize isocratic elution for its simplicity and robustness, gradient elution can be beneficial, especially when analyzing complex mixtures with components that have a wide range of polarities.[3][6] A gradient can help to elute highly retained compounds more quickly and improve peak shapes for later-eluting peaks.

Experimental Protocols & Data

Table 1: Example HPLC Mobile Phase Compositions for Chlorpheniramine Separation
Mobile Phase CompositionpHStationary PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Phosphate Buffer : Acetonitrile (60:40 v/v)3.0C18 (250mm x 4.6mm, 5µm)1.0265[1]
0.05 M Dibasic Phosphate Buffer : Methanol (70:30 v/v)4.0C18 (250 x 4.6 mm, 5µ)1.0215[3]
0.01 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (98:02 v/v)3.3C18 (250×4.6 mm, 5 µm)1.0230[9]
Potassium Dihydrogen Phosphate and Octane Sulphonate Sodium Salt in Water : AcetonitrileNot SpecifiedC18 (25 cm x 0.46 cm, 5 µm)1.0214[8]
0.01 M Acetate Buffer : Acetonitrile (45:55 v/v)3.8C181.0225[2]
Detailed Methodologies

Method 1: Isocratic Separation of Chlorpheniramine (Based on a representative method[1])

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250mm x 4.6mm, 5µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[1]

    • Injection Volume: 20 µL.

    • Detection: 265 nm.

  • Sample Preparation: Accurately weigh and dissolve the Chlorpheniramine standard or sample in the mobile phase to achieve the desired concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Analysis cluster_assessment Peak Assessment cluster_troubleshooting Troubleshooting Paths cluster_solutions Optimization Steps cluster_end Final Result start Initial Injection with Starting Mobile Phase assess_peak Assess Peak Shape and Resolution start->assess_peak tailing Peak Tailing? assess_peak->tailing Unacceptable resolution Poor Resolution? assess_peak->resolution end_point Optimized Separation assess_peak->end_point Acceptable tailing->resolution No adjust_ph Lower Mobile Phase pH (e.g., 3.0-4.0) tailing->adjust_ph Yes adjust_ratio Adjust Organic:Aqueous Ratio resolution->adjust_ratio Yes resolution->end_point No adjust_ph->assess_peak adjust_ratio->assess_peak Re-assess change_organic Switch Organic Solvent (ACN <=> MeOH) adjust_ratio->change_organic If resolution still poor change_organic->assess_peak

Caption: Workflow for troubleshooting common HPLC issues in Chlorpheniramine analysis.

Troubleshooting_Decision_Tree start Problem Observed with Chlorpheniramine Peak problem_type What is the primary issue? start->problem_type peak_shape Poor Peak Shape (Tailing/Fronting) problem_type->peak_shape Shape peak_resolution Poor Resolution from Other Peaks problem_type->peak_resolution Resolution peak_splitting Peak Splitting problem_type->peak_splitting Splitting solution_ph Adjust Mobile Phase pH to 3.0-4.0 peak_shape->solution_ph solution_ratio Adjust Organic/Aqueous Ratio peak_resolution->solution_ratio solution_overload Dilute Sample and Re-inject peak_splitting->solution_overload solution_column Check/Replace Guard/Analytical Column solution_overload->solution_column If problem persists

Caption: Decision tree for addressing common Chlorpheniramine HPLC problems.

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Chlorpheniramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in the bioanalytical analysis of Chlorpheniramine (B86927) hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalytical assay of Chlorpheniramine hydrochloride, with a focus on mitigating matrix effects.

Issue 1: Low Analyte Recovery and Inconsistent Results

Question: My recovery of Chlorpheniramine is low and variable between samples. What are the likely causes and how can I improve it?

Answer:

Low and inconsistent recovery is a common problem often linked to inadequate sample preparation and significant matrix effects. Endogenous components in biological matrices, such as phospholipids, can interfere with the extraction process and suppress the analyte signal during LC-MS/MS analysis.[1]

Recommended Solutions:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. For Chlorpheniramine, liquid-liquid extraction (LLE) has been shown to be effective in producing cleaner samples compared to protein precipitation (PPT).[2][3][4]

    • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. Using an appropriate organic solvent can efficiently extract Chlorpheniramine while leaving many interfering matrix components behind in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE can also provide a high degree of sample cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[5]

  • pH Adjustment: The extraction efficiency of Chlorpheniramine, a basic compound, can be significantly improved by adjusting the pH of the sample. Alkalinizing the plasma sample before extraction will ensure that Chlorpheniramine is in its non-ionized form, enhancing its partitioning into the organic solvent during LLE.[6]

  • Use of an Appropriate Internal Standard (IS): Employing a suitable internal standard, ideally a stable isotope-labeled (SIL) version of Chlorpheniramine, can compensate for variability in extraction recovery and matrix effects. If a SIL-IS is not available, a structural analog like Brompheniramine or Diphenhydramine can be used.[3][4]

Issue 2: Ion Suppression or Enhancement in LC-MS/MS Analysis

Question: I am observing significant ion suppression for Chlorpheniramine in my LC-MS/MS assay. How can I identify and mitigate this?

Answer:

Ion suppression is a major manifestation of matrix effects where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.[1]

Recommended Solutions:

  • Improve Chromatographic Separation: Modifying the LC conditions to achieve better separation between Chlorpheniramine and interfering matrix components is a key strategy.

    • Gradient Elution: Employing a gradient elution with a suitable mobile phase can help to resolve the analyte from matrix interferences.[3][7]

    • Column Selection: Using a column with appropriate chemistry (e.g., C18) and dimensions can enhance separation efficiency.[4]

  • Change Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds. Experimenting with different ionization sources, if available, may reduce ion suppression.[4]

  • Dilution of the Sample Extract: Diluting the final sample extract before injection into the LC-MS/MS system can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization. This approach is feasible if the analyte concentration is sufficiently high to remain above the lower limit of quantification (LLOQ) after dilution.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in Chlorpheniramine bioanalysis?

A1: The most common sources of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[1][8] Exogenous sources can include anticoagulants used during sample collection and contaminants from labware.[8]

Q2: How can I quantitatively assess matrix effects for my Chlorpheniramine assay?

A2: The matrix effect can be quantitatively evaluated by calculating the matrix factor (MF). This is done by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.[8] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]

Q3: Is protein precipitation a suitable sample preparation method for Chlorpheniramine?

A3: While protein precipitation is a simple and fast method, it may not provide sufficient cleanup for sensitive LC-MS/MS analysis of Chlorpheniramine, often resulting in significant matrix effects.[9] For higher sensitivity and to minimize ion suppression, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally recommended.[2][3][4]

Q4: What type of internal standard is best for Chlorpheniramine analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Chlorpheniramine. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and thus providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog that behaves similarly during extraction and ionization can be used. Diphenhydramine and Brompheniramine have been successfully used as internal standards in Chlorpheniramine assays.[3][4]

Q5: Can I use HPLC-UV for the analysis of Chlorpheniramine in biological samples?

A5: Yes, HPLC with UV detection can be used for the quantification of Chlorpheniramine in biological fluids.[6][10] However, LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for pharmacokinetic studies where low concentrations of the drug need to be measured.[2][3][4][9]

Experimental Protocols

Example Protocol 1: Liquid-Liquid Extraction (LLE) for Chlorpheniramine in Human Plasma

This protocol is based on methodologies described in published literature.[3][4]

  • Sample Preparation:

    • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard solution (e.g., Diphenhydramine in methanol).

    • Vortex mix for 10 seconds.

    • Add 100 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.

    • Vortex mix for 10 seconds.

  • Extraction:

    • Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).

    • Vortex mix for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex mix for 30 seconds.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Chlorpheniramine Analysis

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 70-90%[4]Good sample cleanup, reduces matrix effects.[2][3]More labor-intensive than PPT, requires solvent evaporation.
Solid-Phase Extraction (SPE) >85%[5]Excellent sample cleanup, high recovery and precision.[5]Can be more costly and require method development.
Protein Precipitation (PPT) Variable, often lowerSimple, fast, and inexpensive.[9]Prone to significant matrix effects, less clean extracts.[7]

Table 2: Typical LC-MS/MS Method Parameters for Chlorpheniramine

ParameterTypical ConditionReference
LC Column C18 (e.g., 2.1 x 50 mm, 5 µm)[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid[3][7]
Flow Rate 0.2-0.4 mL/min[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][7]
MS/MS Transition Precursor Ion (m/z) → Product Ion (m/z)Specific to instrument tuning
Internal Standard Diphenhydramine or Brompheniramine[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize (e.g., NaOH) add_is->alkalinize extraction Liquid-Liquid Extraction (e.g., Diethyl Ether/DCM) alkalinize->extraction centrifuge Centrifugation extraction->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18 Column) inject->separate_lc ionize Ionization (ESI+) separate_lc->ionize detect MS/MS Detection ionize->detect quantify Quantification detect->quantify

Caption: Workflow for LLE-based sample preparation and LC-MS/MS analysis.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Potential Solutions start Problem: Inaccurate/ Irreproducible Results check_recovery Low/Variable Recovery? start->check_recovery check_suppression Ion Suppression/Enhancement? start->check_suppression optimize_prep Optimize Sample Prep (LLE/SPE) check_recovery->optimize_prep Yes use_sil_is Use Stable Isotope-Labeled IS check_recovery->use_sil_is Yes check_suppression->optimize_prep Yes optimize_lc Optimize Chromatography check_suppression->optimize_lc Yes dilute_sample Dilute Sample Extract check_suppression->dilute_sample Yes end Accurate & Reproducible Quantification optimize_prep->end Improved Results optimize_lc->end Improved Results use_sil_is->end Improved Results dilute_sample->end Improved Results

Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.

References

Improving the solubility of Chlorpheniramine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chlorpheniramine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of Chlorpheniramine used in research, and how do their solubilities differ?

A1: The most common salt form of Chlorpheniramine used in research and pharmaceutical formulations is Chlorpheniramine Maleate (B1232345).[1][2][3][4][5][6][7] It is a white, crystalline powder.[4][5][7] While the user's query specified Chlorpheniramine Hydrochloride, the vast majority of commercially available preparations and literature refer to the maleate salt. The solubility data provided in this guide primarily pertains to Chlorpheniramine Maleate. It is crucial to verify the specific salt form you are using, as solubility can differ between salt forms.

Q2: What is the solubility of Chlorpheniramine Maleate in common laboratory solvents?

A2: Chlorpheniramine Maleate is soluble in a variety of solvents. It is freely soluble in water, ethanol, and chloroform.[4] For preparing stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are often used.[1] The solubility is generally higher in organic solvents compared to aqueous buffers like PBS.[1] See the data presentation section for a detailed solubility table.

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: For high-concentration stock solutions, DMSO is highly recommended.[2][3] It can dissolve Chlorpheniramine Maleate at concentrations of 78 mg/mL or higher.[2][3] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[2]

Q4: How does pH affect the solubility of Chlorpheniramine?

A4: The pH of the solution significantly impacts the solubility of Chlorpheniramine. As a weak base, its solubility is higher in acidic conditions.[8] An aqueous solution of Chlorpheniramine Maleate typically has a pH between 4.0 and 5.5.[4][5][7] When preparing aqueous solutions, especially for cell culture media which is often buffered around pH 7.2-7.4, it is important to consider the potential for precipitation.

Q5: What are the recommended storage conditions for Chlorpheniramine Maleate solutions?

A5: Solid Chlorpheniramine Maleate is stable for years when stored at -20°C.[1] Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][9] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[1]

Troubleshooting Guide

Q: My Chlorpheniramine solution appears cloudy or has formed a precipitate. What should I do?

A: A cloudy solution or the presence of a precipitate indicates that the compound has exceeded its solubility limit under the current conditions. Here are some troubleshooting steps:

  • Verify Concentration: Ensure that the concentration of your solution does not exceed the known solubility limit for the chosen solvent and conditions.

  • Gentle Warming: Gentle warming can sometimes help to redissolve the precipitate, particularly in organic solvents. However, avoid excessive heat as it may degrade the compound.

  • Sonication: Using an ultrasonic bath can aid in dissolving the compound.

  • pH Adjustment: If you are working with an aqueous solution, a slight decrease in pH may improve solubility. However, ensure the final pH is compatible with your experimental setup.

  • Fresh Solution: If the precipitate does not redissolve, it is best to prepare a fresh solution. It is not recommended to use a solution with a precipitate, as the actual concentration will be inaccurate.[10]

Q: The compound precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium. The following strategies can help prevent precipitation:

  • Lower Stock Concentration: Prepare a less concentrated DMSO stock solution before diluting into the aqueous medium.

  • Stepwise Dilution: Perform serial dilutions, gradually increasing the proportion of the aqueous solvent.

  • Vigorous Mixing: Add the stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

  • Solvent-Assisted Dilution: In some cases, using a co-solvent system can be beneficial. For example, a protocol suggests diluting a DMSO stock solution into a mixture of PEG300 and Tween-80 before adding saline.[3][9]

  • Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is low enough to not have physiological effects on your in vitro model.[1]

Q: I'm observing unexpected or inconsistent results in my in vitro assay. Could the solvent be the cause?

A: Yes, the solvent can have significant effects in in vitro assays.

  • Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to have a vehicle control (the final concentration of the solvent in the medium without the compound) in your experiments to account for any solvent-induced effects.

  • Solvent-Compound Interaction: The solvent can sometimes interact with the compound or the assay components, leading to altered activity.

  • Precipitation: Even if not visible, microprecipitation can occur, leading to a lower effective concentration of the compound and inconsistent results.

Data Presentation

Table 1: Solubility of Chlorpheniramine Maleate in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)ConditionsSource(s)
Water250~640-[6]
Water160~40925°C[11]
Water78199.55-[2][12]
Water≥10.68≥27.32-[13][14]
Water33.3385.27Requires sonication[3]
DMSO78199.55Use fresh DMSO[2][12]
DMSO≥100≥255.85Hygroscopic DMSO impacts solubility[3]
DMSO≥19.54≥50-[13][14]
DMSO10~25.6-[1]
Ethanol330~84425°C[11]
Ethanol100~256-[6]
Ethanol78199.55-[2][12]
Ethanol5~12.8-[1]
Ethanol≥3.95≥10.1Requires sonication[13][14]
PBS (pH 7.2)5~12.8-[1]
Dimethylformamide (DMF)15~38.4-[1]
Chloroform240~61425°C[11]

Note: The molecular weight of Chlorpheniramine Maleate is 390.86 g/mol .

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of Chlorpheniramine Maleate powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of powder).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][9]

Protocol 2: Preparation of an Aqueous Stock Solution
  • Weighing: Accurately weigh the Chlorpheniramine Maleate powder.

  • Solvent Addition: Add sterile, purified water to the powder.

  • Dissolution: Vortex or stir until the solid is completely dissolved. Sonication may be required.[3]

  • Sterilization: If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm filter.

  • Usage: Use the aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]

Protocol 3: Dilution of Stock Solution for In Vitro Assays
  • Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or the appropriate assay buffer.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium or assay buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to the cell culture medium or assay buffer.

  • Immediate Use: Use the final working solution immediately in your experiment.

Visualizations

experimental_workflow start Start: Weigh Chlorpheniramine Maleate Powder solvent_choice Choose Solvent (e.g., DMSO for stock, Water for direct use) start->solvent_choice dissolve Add Solvent and Dissolve (Vortex/Sonicate/Warm) solvent_choice->dissolve DMSO solvent_choice->dissolve Aqueous Buffer stock_solution High-Concentration Stock Solution dissolve->stock_solution final_solution Final Working Solution dissolve->final_solution Direct Use aliquot_store Aliquot and Store (-20°C or -80°C) stock_solution->aliquot_store dilute Dilute to Working Concentration in Assay Buffer/Medium aliquot_store->dilute dilute->final_solution assay Perform In Vitro Assay final_solution->assay

Caption: Experimental workflow for preparing Chlorpheniramine Maleate solutions.

signaling_pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Binds & Activates CPM Chlorpheniramine CPM->H1R Binds & Blocks (Inverse Agonist) Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Mechanism of action of Chlorpheniramine as a Histamine H1 receptor antagonist.

References

Minimizing degradation of Chlorpheniramine hydrochloride during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Chlorpheniramine (B86927) hydrochloride during sample preparation for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Chlorpheniramine hydrochloride during sample preparation?

A1: The main factors that can lead to the degradation of this compound include exposure to inappropriate pH levels, high temperatures, light, and oxidizing agents. Interactions with other components in a formulation can also lead to the formation of degradation products.

Q2: What is the optimal pH range for preparing and storing this compound solutions?

A2: this compound is most stable in acidic conditions.[1] It is recommended to prepare solutions in an acidic medium, such as 0.1N hydrochloric acid, to minimize degradation.[2][3] Studies have shown increased degradation at neutral and alkaline pH values.[1] For instance, degradation rates were observed to be higher at pH 7.0 and 8.0 compared to acidic pH.[1] When in combination with phenylephrine (B352888), a pH between 4.5 and 6.0 is suggested to prevent the formation of adducts.[4]

Q3: How does temperature affect the stability of this compound during sample preparation?

A3: Elevated temperatures accelerate the degradation of this compound.[1][5] It is crucial to avoid heating solutions containing Chlorpheniramine during sample preparation unless a specific protocol for forced degradation studies is being followed. Samples should be stored at controlled room temperature or refrigerated if the protocol allows.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodegradation.[6][7] Samples should be protected from exposure to direct sunlight and UV radiation. Using amber-colored glassware or wrapping containers with aluminum foil is a recommended practice to prevent light-induced degradation.

Q5: Can other chemicals in my sample mixture cause degradation of this compound?

A5: Yes, interactions with other active pharmaceutical ingredients (APIs) or excipients can lead to degradation. For example, when formulated with phenylephrine hydrochloride, an adduct can form.[5][8][9] The maleate (B1232345) salt form of chlorpheniramine can also see degradation of the maleate moiety itself.[10] It is important to be aware of the complete composition of your sample and potential interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of Chlorpheniramine in analytical results. Degradation due to high pH. Ensure the solvent used for sample preparation is acidic. Using 0.1N HCl is a common and effective choice.[2][3]
Thermal degradation. Avoid exposing the sample to high temperatures. Prepare samples at room temperature.[1][7]
Photodegradation. Protect the sample from light by using amber vials or by wrapping the container in foil.[6][7]
Appearance of unknown peaks in the chromatogram. Formation of degradation products. This could be due to alkaline hydrolysis, oxidation, or interaction with other components. Review the sample preparation procedure to eliminate exposure to high pH, oxidizing agents, and excessive heat.[6][7][11]
Interaction with other formulation components. Investigate potential interactions between Chlorpheniramine and other substances in the sample. Specific adducts can form, for example, with phenylephrine.[4][8]
Inconsistent results between replicate samples. Variable exposure to degrading factors. Standardize the sample preparation workflow to ensure all samples are treated identically regarding light exposure, temperature, and time in solution before analysis.

Quantitative Data Summary

The following tables summarize the degradation of Chlorpheniramine under different stress conditions as reported in various studies.

Table 1: Effect of Temperature on Chlorpheniramine Maleate Degradation in Cough Syrups [1]

TemperatureSample A (%)Sample B (%)Sample C (%)
25°C1.01.01.0
45°C2.42.52.8
60°C4.34.55.2
Sample A: Chlorpheniramine maleate only; Sample B: with ammonium (B1175870) chloride; Sample C: with ephedrine (B3423809) HCl.

Table 2: Effect of pH on Chlorpheniramine Maleate Degradation in Cough Syrups [1]

pHSample A (%)Sample B (%)Sample C (%)
7.03.03.53.5
8.03.34.75.7
Sample A: Chlorpheniramine maleate only; Sample B: with ammonium chloride; Sample C: with ephedrine HCl.

Table 3: Forced Degradation of Chlorpheniramine Maleate Under Various Stress Conditions [7]

Stress Condition% Degradation
Acidic (1.0 M HCl at 25°C for 20h)2.31
Basic (1.0 M NaOH at 25°C for 20h)10.49
Oxidative (H₂O₂)4.10
Thermal10.39
Photolytic3.59

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of Chlorpheniramine Maleate in Tablets [11]

  • Weigh and transfer a mass of powdered tablets equivalent to 1 mg of Chlorpheniramine maleate into a 10 ml volumetric flask.

  • Add a suitable volume of a water/acetonitrile (80:20 v/v) solvent solution.

  • Place the flask in an ultrasonic bath for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent solution.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon filter, discarding the first ml of the filtrate.

  • The resulting solution is ready for injection into the HPLC system.

Protocol 2: Preparation of Chlorpheniramine Maleate Standard Solution [2]

  • Accurately weigh 100 mg of Chlorpheniramine maleate and transfer it to a 100 mL volumetric flask.

  • Add a small amount of 0.1N HCl to dissolve the substance.

  • Make up the volume to 100 mL with 0.1N HCl. This is the stock solution.

  • To prepare a working standard of 120 µg/mL, dilute the stock solution appropriately with 0.1N HCl.

Visual Guides

Diagram 1: Recommended Workflow for Sample Preparation

G start Start: Weigh Sample dissolve Dissolve in Acidic Solvent (e.g., 0.1N HCl) start->dissolve sonicate Ultrasonicate (if necessary for dissolution) dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute protect Protect from Light (Use Amber Vials) dilute->protect filter Filter through 0.45 µm Syringe Filter protect->filter analyze Analyze Promptly filter->analyze

Caption: Recommended workflow for preparing this compound samples.

Diagram 2: Troubleshooting Logic for Low Analyte Recovery

G start Low Recovery of Chlorpheniramine check_ph Is the sample preparation solvent acidic? start->check_ph acidify Action: Use an acidic solvent (e.g., 0.1N HCl) check_ph->acidify No check_temp Was the sample exposed to high temperatures? check_ph->check_temp Yes reanalyze Re-prepare sample and re-analyze acidify->reanalyze control_temp Action: Prepare samples at controlled room temperature check_temp->control_temp Yes check_light Was the sample protected from light? check_temp->check_light No control_temp->reanalyze protect_light Action: Use amber glassware or wrap in foil check_light->protect_light No check_light->reanalyze Yes protect_light->reanalyze

Caption: Troubleshooting guide for low recovery of Chlorpheniramine.

References

Enhancing the resolution of Chlorpheniramine hydrochloride enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Chlorpheniramine (B86927) Enantiomer Resolution

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and in-depth methodologies for the chiral separation of Chlorpheniramine (CPM) hydrochloride enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the chiral chromatography of Chlorpheniramine enantiomers.

Q1: Why am I seeing poor or no resolution between the S-(+)- and R-(-)-Chlorpheniramine enantiomers?

A1: Poor resolution is a common issue that can stem from several factors related to your column, mobile phase, or general HPLC system parameters.

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. For Chlorpheniramine, polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak AD-H) and cyclodextrin-based (e.g., CYCLOBOND I 2000) columns are commonly successful.[1][2] If you are using a different type of CSP, it may not have the necessary chiral recognition capabilities for this analyte.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, directly impacts selectivity.

    • Organic Modifier: In normal-phase mode, the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is crucial. A suboptimal ratio can lead to co-elution.[1]

    • Additives: Basic additives like Diethylamine (DEA) are often essential for basic compounds like Chlorpheniramine to improve peak shape and enhance chiral recognition.[1] Acidic additives may cause a complete loss of resolution.[3]

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. High flow rates can decrease efficiency and, consequently, resolution. Try reducing the flow rate (e.g., from 1.2 mL/min to 0.5 mL/min) to see if resolution improves.[2][4]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Operating at a controlled, and often lower, temperature (e.g., 25°C) can enhance enantioselectivity.[1][5]

Q2: My peaks are showing significant tailing. How can I improve peak shape?

A2: Peak tailing for basic analytes like Chlorpheniramine is often caused by secondary interactions with the silica (B1680970) support of the stationary phase.

  • Use a Basic Additive: Incorporating a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), into your mobile phase is the most effective solution.[1][6] These additives compete with the analyte for active silanol (B1196071) sites on the stationary phase, minimizing tailing. A typical concentration is 0.025% to 0.1% (v/v).

  • Adjust pH (Reversed-Phase): If using a reversed-phase method with a chiral mobile phase additive, ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionic state.[6]

  • Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample to see if peak shape improves.[5]

Q3: The retention times for my enantiomers are too long. How can I reduce the analysis time without sacrificing resolution?

A3: Long retention times can be addressed by adjusting the mobile phase strength or flow rate.

  • Increase Mobile Phase Strength:

    • Normal-Phase: Increase the percentage of the polar modifier (e.g., isopropanol). A small increase can significantly decrease retention times.[5]

    • Reversed-Phase: Increase the percentage of the organic solvent (e.g., methanol, acetonitrile).[2]

  • Optimize Flow Rate: While reducing flow rate can improve resolution, a moderately increased flow rate can shorten analysis time. You must find a balance. For example, a flow rate of 1.2 mL/min has been used successfully.[1]

  • Consider a Different CSP: Some chiral stationary phases inherently provide faster analysis times. If optimization is insufficient, exploring a different column chemistry may be necessary.

Q4: My results are not reproducible. What are the common causes of variability in chiral separations?

A4: Lack of reproducibility in chiral separations can be particularly frustrating and is often linked to subtle changes in the system.

  • Column Memory Effects: CSPs can "remember" previous mobile phases and additives. If a column was previously used with an acidic modifier and is now being used with a basic one (or vice versa), it can take a very long time for the column to re-equilibrate, leading to shifting retention times and variable resolution.[7] It is best to dedicate a chiral column to a specific mobile phase system.

  • Mobile Phase Preparation: The precise concentration of additives is critical. Ensure you are preparing your mobile phase consistently each time. Trace amounts of water in organic solvents can also impact separations in normal-phase mode.[5]

  • Temperature Fluctuations: Uncontrolled ambient temperature can cause retention time drift. Using a column thermostat is highly recommended for robust and reproducible results.[4]

  • Column Equilibration: Chiral columns often require longer equilibration times than achiral columns. Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence. A stable baseline is a good indicator of equilibration.[5]

Quantitative Data Summary

The following tables summarize chromatographic parameters from different successful separations of Chlorpheniramine enantiomers, providing a basis for method development and comparison.

Table 1: Polysaccharide-Based Chiral Stationary Phase (Normal-Phase Mode)

ParameterMethod 1
Chiral Stationary Phase Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]
Mobile Phase n-Hexane / Isopropanol / DEA (97.5:2.5:0.025, v/v/v)[1]
Flow Rate 1.2 mL/min[1]
Temperature 25°C[1]
Detection 258 nm[1]
Retention Time (S-enantiomer) 9.63 min[1]
Retention Time (R-enantiomer) 11.36 min[1]
Selectivity (α) 1.24[1]
Resolution (Rs) 3.80[1]

Table 2: Cyclodextrin-Based Chiral Stationary Phase (Reversed-Phase Mode)

ParameterMethod 2
Chiral Stationary Phase CYCLOBOND I 2000 (β-cyclodextrin)[2]
Mobile Phase 0.25% Diethylamine Acetate (pH 4.4) / Methanol / Acetonitrile (85:7.5:7.5, v/v/v)[2]
Flow Rate 0.5 mL/min[2]
Temperature Not Specified
Detection Mass Spectrometry (MSD)[2]
Retention Time Not specified for individual enantiomers
Selectivity (α) 1.12[2]
Resolution (Rs) 1.17[2]

Table 3: Chiral Mobile Phase Additive (Reversed-Phase Mode)

ParameterMethod 3
Stationary Phase (Achiral) ODS (Octadecylsilyl)[6]
Mobile Phase 5 mM Sodium Phosphate buffer (pH 4.3) with 0.5 mM Carboxymethyl-β-cyclodextrin / Methanol / Triethylamine (73:25:2, v/v/v)[6]
Flow Rate 0.24 mL/min[6]
Temperature Not Specified
Detection 224 nm[6]
Retention Time Not specified
Selectivity (α) Not specified
Resolution (Rs) Baseline separation achieved[6]

Detailed Experimental Protocol

This section provides a detailed methodology for the enantioselective separation of Chlorpheniramine using a polysaccharide-based CSP, as adapted from published literature.[1][8]

Objective: To achieve baseline resolution of S-(+)- and R-(-)-Chlorpheniramine enantiomers.

1. Instrumentation and Materials:

  • HPLC system with an isocratic pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic Chlorpheniramine Maleate standard.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / IPA / DEA (97.5 : 2.5 : 0.025, v/v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 258 nm.[1]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Mobile Phase Preparation: For 1000 mL of mobile phase, carefully mix 975 mL of n-Hexane, 25 mL of Isopropanol, and 0.25 mL of Diethylamine. Sonicate for 10-15 minutes to degas.

  • Standard Solution Preparation: Accurately weigh and dissolve racemic Chlorpheniramine Maleate in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 2-10 µg/mL).[1]

4. System Procedure:

  • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.2 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solution.

  • Record the chromatogram for approximately 15 minutes to allow for the elution of both enantiomers.[1]

  • Identify the peaks based on the elution order (if known) or by injecting a standard of a single enantiomer (e.g., S-(+)-Chlorpheniramine).[1]

  • Calculate the selectivity (α) and resolution (Rs) to evaluate the performance of the separation.

Visualized Workflows and Relationships

Troubleshooting Workflow for Poor Resolution

This diagram outlines a systematic approach to diagnosing and resolving poor enantiomeric resolution.

G cluster_mp Mobile Phase Optimization cluster_params System Parameter Optimization start Start: Poor Resolution Observed check_csp Is the CSP appropriate? (e.g., Polysaccharide, Cyclodextrin) start->check_csp check_mp Review Mobile Phase Composition check_csp->check_mp Yes end_unresolved Consult Column Manufacturer / Re-develop Method check_csp->end_unresolved No opt_modifier Adjust Organic Modifier Ratio (e.g., % IPA in Hexane) check_mp->opt_modifier check_params Adjust System Parameters opt_flow Decrease Flow Rate check_params->opt_flow end_resolved Resolution Achieved opt_additive Check/Add Basic Additive (e.g., 0.1% DEA) opt_modifier->opt_additive opt_additive->check_params opt_temp Decrease Temperature opt_flow->opt_temp opt_temp->end_resolved

Caption: A step-by-step workflow for troubleshooting poor resolution.

Relationship Between Parameters and Chiral Separation Outcome

This diagram illustrates how key chromatographic parameters influence the final separation quality.

G cluster_inputs Adjustable Parameters cluster_outputs Performance Metrics CSP Chiral Stationary Phase Selectivity Selectivity (α) CSP->Selectivity Primary Effect MP Mobile Phase (Solvents + Additives) MP->Selectivity Strong Effect Efficiency Efficiency (N) MP->Efficiency Flow Flow Rate Flow->Efficiency Inverse Effect Temp Temperature Temp->Selectivity Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution

Caption: Key parameters influencing chiral separation performance.

References

Addressing interference from excipients in Chlorpheniramine hydrochloride tablet analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from excipients during the analysis of Chlorpheniramine (B86927) hydrochloride (CPM) tablets.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of Chlorpheniramine hydrochloride in tablets?

A1: The most commonly employed analytical techniques for the quantification of this compound in tablet formulations are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[1][2] HPLC is extensively reported due to its high specificity and ability to separate the active pharmaceutical ingredient (API) from excipients and degradation products.[1][3][4] UV-Visible spectrophotometry is a simpler and more rapid method, but it is more susceptible to interference from excipients that absorb in the same UV region as this compound.[2][5]

Q2: Which excipients are known to interfere with the analysis of this compound?

A2: Several types of excipients can interfere with the analysis of this compound. Coloring agents, such as tartrazine, are known to cause significant interference in direct UV-Vis spectrophotometric methods due to overlapping absorption spectra.[6] In liquid formulations like syrups, flavoring agents have also been reported to cause issues.[3][4] Additionally, preservatives used in injectable formulations, such as benzyl (B1604629) alcohol, phenol, and chlorbutol, can interfere with the analysis.[7] While common fillers and binders like lactose, mannitol, and microcrystalline cellulose (B213188) generally show minimal interference in HPLC methods, their presence can sometimes affect sample preparation and extraction efficiency.[8][9][10]

Q3: My chromatogram shows a peak co-eluting with the this compound peak. How can I resolve this?

A3: Co-elution with an excipient or impurity peak is a common issue in HPLC analysis. To resolve this, you can modify the chromatographic conditions. Start by adjusting the mobile phase composition. For reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally decrease the retention time of this compound and may separate it from a more polar interfering peak.[1][3] Conversely, decreasing the organic phase concentration can help separate it from a less polar interferent. Adjusting the pH of the mobile phase buffer is another critical step, as it can alter the ionization state and retention of both the analyte and the interfering compound.[1][7] If mobile phase adjustments are insufficient, consider using a different column with an alternative stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length to improve resolution.

Q4: I am using UV-Vis spectrophotometry, and my absorbance readings seem inaccurate. What could be the cause?

A4: Inaccurate absorbance readings in UV-Vis spectrophotometry are often due to spectral overlap from excipients.[11] If your tablet formulation contains colored excipients or other UV-absorbing components, they can contribute to the total absorbance at the λmax of this compound (typically around 261-265 nm in acidic medium), leading to erroneously high results.[2][5] To overcome this, you can employ techniques like derivative spectrophotometry, which can help to resolve the spectra of the drug and the interfering excipient.[6][11] Alternatively, performing a solvent extraction to separate the drug from the interfering excipients prior to measurement is a viable option. It is also crucial to prepare a placebo solution (containing all excipients but no active ingredient) and scan it to see if there is any absorbance at the analytical wavelength.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks or High Baseline in HPLC Chromatogram

This guide helps you to identify and resolve issues related to unexpected peaks or a high baseline during the HPLC analysis of this compound tablets.

Troubleshooting Workflow

G A Start: Unexpected Peak or High Baseline Observed B Inject Placebo Solution (Excipients Only) A->B C Is the Unexpected Peak Present in Placebo? B->C D Yes: Peak is from an Excipient C->D Yes E No: Peak is a Degradant or Contaminant C->E No F Modify Mobile Phase (Adjust pH or Organic:Aqueous Ratio) D->F H Review Sample Preparation (Check for Contamination) E->H G Change Column (Different Stationary Phase or Dimensions) F->G If Not Resolved J Resolved? F->J I Perform Forced Degradation Study to Identify Degradant H->I I->J J->F No K End J->K Yes

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

Experimental Protocol: Modifying HPLC Conditions to Separate Interfering Peaks

  • Objective: To achieve baseline separation between the this compound peak and any interfering peaks from excipients.

  • Initial Assessment: Prepare and inject a placebo solution containing all the tablet excipients in the same concentration as a sample solution. This will confirm if the interference originates from the excipients.[3]

  • Mobile Phase pH Adjustment:

    • Prepare several mobile phases with slightly different pH values (e.g., ± 0.2 pH units) around the original method's pH. The mobile phase often consists of a phosphate (B84403) buffer and an organic solvent like acetonitrile.[7]

    • Inject the sample solution with each new mobile phase and observe the change in retention times and resolution.

  • Mobile Phase Composition Adjustment:

    • Systematically vary the ratio of the organic solvent to the aqueous buffer. For instance, if the method uses a 60:40 buffer to acetonitrile ratio, try 65:35 and 55:45 ratios.[7]

    • Analyze the impact on peak separation.

  • Column Change: If the above steps fail, switch to a column with a different selectivity. For example, if you are using a C18 column, a C8 or a phenyl-hexyl column might provide the necessary separation.

Issue 2: Excipient Interference in UV-Vis Spectrophotometric Analysis

This guide addresses interference from UV-absorbing excipients, particularly coloring agents, in the UV-Vis analysis of this compound.

Troubleshooting Workflow

G A Start: Inaccurate UV-Vis Results B Scan Placebo Solution Across UV Spectrum A->B C Does Placebo Absorb at CPM λmax? B->C D Yes: Excipient Interference Confirmed C->D Yes E No: Check Standard/Sample Prep & Instrument Calibration C->E No F Apply Derivative Spectrophotometry (e.g., Second Derivative) D->F G Perform Solvent Extraction to Isolate CPM D->G Alternative H Is Interference Eliminated? F->H G->H H->F No, try alternative I End H->I Yes

Caption: Workflow for addressing UV-Vis interference.

Experimental Protocol: Using Second Derivative Spectrophotometry to Mitigate Interference

  • Objective: To quantify this compound in the presence of a spectrally interfering excipient like tartrazine.[6]

  • Materials:

    • UV-Vis Spectrophotometer with derivative functionality.

    • This compound reference standard.

    • Tablet powder sample.

    • Placebo powder (if available).

    • Solvent (e.g., 0.1N Hydrochloric Acid).[2][5]

  • Procedure:

    • Prepare a series of standard solutions of this compound in 0.1N HCl.

    • Prepare a sample solution by dissolving a known weight of powdered tablets in 0.1N HCl, followed by filtration.[12]

    • Scan both the standard and sample solutions from 200-400 nm in normal absorption mode to observe the spectral overlap.

    • Using the spectrophotometer's software, generate the second derivative spectra for all solutions.

    • Identify a zero-crossing point for the interfering excipient where this compound still has a significant derivative response. Alternatively, measure the peak-to-trough amplitude in the derivative spectrum for quantification.[11]

    • Create a calibration curve by plotting the derivative absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the sample solution using the calibration curve. This method was successfully used to eliminate interference from tartrazine.[6]

Data and Methodologies

For easy reference, the following tables summarize typical parameters for validated HPLC and UV-Vis spectrophotometric methods for this compound analysis.

Table 1: Summary of Validated HPLC Method Parameters

ParameterMethod 1[3]Method 2[7]Method 3[13]
Column Gemini C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5µ)
Mobile Phase 450ml water with 3.4g KH2PO4 & 1.5g octane (B31449) sulphonate + 550ml ACN60:40 (v/v) Phosphate buffer (pH 3.0) : Acetonitrile70:30 (v/v) 0.05M Phosphate buffer (pH 4.0) : Methanol
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 214 nm265 nm215 nm
Retention Time ~21 min~2.44 min~2.4 min
Temperature 30°CNot Specified30°C

Table 2: Summary of Validated UV-Vis Spectrophotometric Method Parameters

ParameterMethod 1[2]Method 2[5]Method 3[12]
Solvent 0.1N HCl0.1N HCl0.1N HCl
λmax 261 nm262 nm268 nm
Linearity Range 20 - 60 µg/mL10 - 60 µg/mL10 - 50 µg/mL
Correlation (R²) 0.9998Not Specified0.997

References

Optimization of extraction efficiency for Chlorpheniramine hydrochloride from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorpheniramine (B86927) Hydrochloride Extraction

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the extraction of Chlorpheniramine hydrochloride (CPM) from biological matrices. It is intended for researchers, scientists, and drug development professionals aiming to optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Chlorpheniramine (CPM) from biological matrices?

A1: The most prevalent extraction techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] Each method offers distinct advantages regarding simplicity, cost, and efficiency of sample cleanup.[2][3] Magnetic Dispersive Solid-Phase Extraction (MDSPE) is a newer, promising technique offering high recovery and effective sample cleanup.[4][5]

Q2: What is the optimal pH for extracting CPM?

A2: Chlorpheniramine is a basic compound with a pKa of 9.2. To ensure it is in its non-ionized, molecular form for efficient extraction into an organic solvent, the pH of the sample solution should be adjusted to be greater than its pKa. The optimal extraction efficiency is typically achieved at a pH of 10.[6][7]

Q3: How can I minimize matrix effects during LC-MS/MS analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis.[8][9] To minimize them, you can:

  • Improve Sample Cleanup: Employ more rigorous extraction methods like SPE or LLE over simpler ones like protein precipitation.[10]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate CPM from co-eluting matrix components.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.

  • Change Ionization Technique: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).

Q4: Which solvent is best for protein precipitation when extracting CPM?

A4: Acetonitrile (B52724) is extensively reported and recommended for protein precipitation of CPM from biological samples like plasma.[1] It is generally more efficient at removing proteins than methanol. A solvent-to-sample ratio of 3:1 (v/v) is commonly used to ensure effective protein removal while maintaining a reasonable sample dilution.[11][12]

Q5: What factors are critical for developing a Dispersive Liquid-Liquid Microextraction (DLLME) method for CPM?

A5: For DLLME, several factors must be optimized:

  • Disperser Solvent: Must be miscible in both the aqueous sample and the extraction solvent. Acetonitrile often yields the best performance.[7]

  • Extraction Solvent: Solvents like carbon tetrachloride have proven effective.[6][7]

  • Solvent Volumes: The ratio of disperser to extraction solvent is crucial for forming a stable cloudy solution and achieving high sensitivity.[6][7]

  • pH: As with other methods, a basic pH (around 10) is optimal for extracting CPM.[6][7]

  • Salt Addition: Adding salt can sometimes improve extraction efficiency.[7]

Troubleshooting Guide

This section addresses common problems encountered during the extraction of Chlorpheniramine.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Suboptimal pH: The pH of the sample may not be suitable for keeping CPM in its non-ionized form. 2. Inefficient Extraction Solvent/Sorbent: The chosen solvent in LLE or sorbent in SPE may not have a strong affinity for CPM. 3. Insufficient Solvent Volume: The volume of elution solvent may be too low to desorb the analyte completely from the SPE sorbent. 4. Incomplete Protein Precipitation: Proteins may still be bound to the analyte, preventing its extraction.[13]1. Adjust pH: Ensure the sample pH is adjusted to ~10 before extraction.[6][7] 2. Change Solvent/Sorbent: For LLE, test solvents with different polarities (e.g., diethyl ether, ethyl acetate).[14][15][16] For SPE, select a sorbent with appropriate chemistry (e.g., C8, C18). 3. Optimize Elution: Increase the volume of the elution solvent in SPE or perform multiple, smaller volume elutions. 4. Improve Precipitation: Ensure an adequate ratio of precipitating solvent (e.g., 3:1 acetonitrile to plasma) and sufficient vortexing.[11]
High Matrix Effects (Ion Suppression/Enhancement) 1. Inadequate Sample Cleanup: Simpler methods like protein precipitation may not sufficiently remove interfering endogenous components like phospholipids.[8] 2. Co-elution of Interferences: Matrix components may be co-eluting with CPM during chromatographic analysis.[9]1. Enhance Sample Cleanup: Switch from PPT to a more selective method like SPE or LLE to better remove interferences.[10] 2. Modify Chromatography: Adjust the mobile phase gradient, change the column, or alter the flow rate to improve separation between CPM and matrix components.[8] 3. Use a SIL-IS: If available, a stable isotope-labeled internal standard can compensate for unpredictable matrix effects.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed, or temperature can affect extraction consistency. 2. Emulsion Formation (in LLE): An emulsion layer between the aqueous and organic phases can make phase separation and volume recovery inconsistent. 3. Variable Sorbent Performance (in SPE): The SPE sorbent may dry out, or channeling may occur, leading to inconsistent results.1. Standardize Procedures: Adhere strictly to a validated protocol for all steps. Use automated or semi-automated equipment where possible. 2. Break Emulsion: Centrifuge at a higher speed, add salt to the aqueous phase, or use a filter to break the emulsion. 3. Optimize SPE Protocol: Ensure the sorbent bed does not dry out between steps (unless specified). Apply the sample and solvents slowly and evenly to prevent channeling.
Clogged SPE Cartridge or HPLC Column 1. Incomplete Protein Removal: Residual proteins from an inefficient precipitation step can clog the system.[10] 2. Particulates in Sample: The final extract may contain fine particulates not removed during sample processing.1. Improve Deproteinization: Ensure complete protein precipitation and effective centrifugation/filtration before loading the sample onto the SPE cartridge or injecting it into the HPLC.[10][12] 2. Add Filtration Step: Filter the final extract through a 0.2 µm syringe filter before injection.

Data & Performance Metrics

The following tables summarize performance data from various validated extraction methods for Chlorpheniramine.

Table 1: Comparison of Extraction Methods for CPM from Human Plasma

Extraction Method Analytical Technique Linearity Range (ng/mL) Recovery (%) LOD (ng/mL) Reference
Magnetic Dispersive SPEHPLC-UV2.0–550.087.9–96.40.4[4][5]
Liquid-Liquid ExtractionLC-MS0.52–20.8N/A< 0.52[14]
Liquid-Liquid ExtractionHPLC-ESI-MS/MS0.05–10N/A< 0.05[17]
Liquid-Liquid ExtractionHPLC-MS/MS0.025–20N/A0.025[16]

Table 2: Performance of Dispersive Liquid-Liquid Microextraction (DLLME) for CPM from Human Urine

Parameter Value Reference
Analytical TechniqueHPLC-DAD[6]
Linearity Range (µg/mL)0.055–5.5[6][18]
Detection Limit (ng/mL)16.5[6][18]
Relative Recovery (%)98.5–107.4[7]

Detailed Experimental Protocols

Protocol 1: Magnetic Dispersive Solid-Phase Extraction (MDSPE) from Plasma

This protocol is adapted from a method using a GO/Fe₃O₄@PTh nanocomposite sorbent.[4][5]

  • Sample Pre-treatment: To 5.0 mL of human plasma, add 2.0 mL of a 2% (w/v) zinc sulfate-acetonitrile solution (60:40 v/v) for deproteinization.[5]

  • Vortex & Centrifuge: Vortex the mixture for 4 minutes, then centrifuge for 10 minutes at 5000 rpm.[5]

  • Evaporation & Dilution: Transfer the supernatant to a new tube and evaporate the acetonitrile under a nitrogen stream at 50°C. Dilute the remaining solution to 6.0 mL with ultrapure water.[5]

  • Extraction: Take 5.0 mL of the prepared sample and adjust the pH to 4.0 using phosphoric acid. Add 30 mg of the magnetic sorbent.[2][5]

  • Sonication: Place the sample in an ultrasonic bath and sonicate for 4 minutes to disperse the sorbent.[5]

  • Analyte Desorption: After extraction, separate the magnetic sorbent. Add 100.0 µL of acetonitrile to the sorbent and shake for 3 minutes to desorb the analyte.[5]

  • Analysis: Inject 20 µL of the supernatant into the HPLC system for analysis.[5]

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) from Urine

This protocol is based on a validated method for CPM determination in urine.[6][7][18]

  • Sample Pre-treatment: Take 10 mL of urine, basify with sodium hydroxide, and centrifuge for 10 minutes at 4000 rpm to sediment lipids and other matrix components.[6]

  • Extraction Setup: Place a 5 mL aliquot of the supernatant into a 10 mL conical test tube. Adjust the pH to 10.[6][7]

  • Injection: Prepare an extraction mixture of 30 µL carbon tetrachloride (extraction solvent) in 0.6 mL acetonitrile (disperser solvent). Rapidly inject this mixture into the urine sample using a syringe. A cloudy solution will form.[6][7]

  • Centrifugation: Centrifuge the cloudy solution for 10 minutes at 4000 rpm.[6][7]

  • Collection & Analysis: The fine droplets of the extraction solvent containing the analyte will sediment at the bottom of the tube. Collect this phase and inject it into the HPLC system.

Visualized Workflows and Logic

The following diagrams illustrate key experimental workflows and troubleshooting logic.

G cluster_pre Sample Preparation cluster_post Post-Extraction Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment (e.g., pH Adjustment, Deproteinization) Start->Pretreat PPT Protein Precipitation Pretreat->PPT Choose Method LLE Liquid-Liquid Extraction Pretreat->LLE Choose Method SPE Solid-Phase Extraction Pretreat->SPE Choose Method Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap Cleanup Additional Cleanup? Evap->Cleanup Cleanup->SPE Yes, further cleanup needed Final Final Extract for Analysis Cleanup->Final No

Caption: General workflow for Chlorpheniramine extraction from biological samples.

G Start Problem: Low Analyte Recovery Check_pH Is sample pH ~10? Start->Check_pH Check_Solvent Is extraction solvent/sorbent optimal? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH to 10 Check_pH->Adjust_pH No Check_Volume Is elution volume sufficient? Check_Solvent->Check_Volume Yes Test_Solvents Test alternative solvents or SPE sorbents Check_Solvent->Test_Solvents No Check_Method Is sample cleanup adequate? Check_Volume->Check_Method Yes Increase_Volume Increase elution volume or use multiple elutions Check_Volume->Increase_Volume No Improve_Cleanup Switch to a more robust method (e.g., PPT to SPE) Check_Method->Improve_Cleanup No Resolved Problem Resolved Check_Method->Resolved Yes Adjust_pH->Resolved Test_Solvents->Resolved Increase_Volume->Resolved Improve_Cleanup->Resolved

Caption: Troubleshooting decision tree for low Chlorpheniramine recovery.

G Condition 1. Conditioning (Activate sorbent with organic solvent, then equilibrate with aqueous solution) Load 2. Sample Loading (Apply pre-treated sample to the sorbent) Condition->Load Wash 3. Washing (Rinse with a weak solvent to remove interferences) Load->Wash Waste1 Waste Load->Waste1 Unretained components Elute 4. Elution (Desorb analyte with a strong organic solvent) Wash->Elute Waste2 Waste (Interferences) Wash->Waste2 Washed-off impurities Result Clean, Concentrated Analyte Elute->Result

Caption: The four fundamental steps of a Solid-Phase Extraction (SPE) protocol.

References

Reducing signal suppression of Chlorpheniramine hydrochloride in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of chlorpheniramine (B86927) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating signal suppression.

Troubleshooting Guide: Reducing Signal Suppression

Signal suppression is a common issue in LC-MS/MS analysis of biological samples, leading to reduced sensitivity and inaccurate quantification of chlorpheniramine. This guide provides a systematic approach to identifying and mitigating this matrix effect.

Issue: Low or inconsistent chlorpheniramine signal intensity.

Possible Cause: Co-eluting matrix components from the sample are suppressing the ionization of chlorpheniramine in the mass spectrometer's ion source.

Troubleshooting Workflow:

G cluster_0 Start: Low/Inconsistent Signal cluster_1 Step 1: Assess Matrix Effect cluster_2 Step 2: Optimize Sample Preparation cluster_3 Step 3: Optimize Chromatography cluster_4 Step 4: Final Verification start Low or Inconsistent Chlorpheniramine Signal assess Perform Post-Column Infusion or Post-Extraction Spike Analysis start->assess sample_prep Select an appropriate sample preparation technique assess->sample_prep ppt Protein Precipitation (PPT) sample_prep->ppt Quickest, but may have higher matrix effects lle Liquid-Liquid Extraction (LLE) sample_prep->lle Good for removing salts and polar interferences spe Solid-Phase Extraction (SPE) sample_prep->spe Most selective, best for removing phospholipids chromatography Modify LC conditions to separate chlorpheniramine from interfering peaks ppt->chromatography lle->chromatography spe->chromatography verify Re-evaluate matrix effect and validate method chromatography->verify end Consistent and Reliable Chlorpheniramine Signal verify->end

Caption: Troubleshooting workflow for addressing signal suppression of chlorpheniramine.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: Which sample preparation technique is best for reducing matrix effects when analyzing chlorpheniramine in plasma?

A1: The choice of sample preparation technique depends on the required sensitivity and throughput. Here is a comparison of common methods:

Sample Preparation MethodTypical Recovery (%)Potential for Matrix Effect ReductionKey Considerations
Protein Precipitation (PPT) > 90%Low to MediumFast and simple, but may not effectively remove phospholipids, a major source of ion suppression.[1]
Liquid-Liquid Extraction (LLE) 60 - 80%Medium to HighEffective at removing non-polar interferences and salts.[2][3]
Solid-Phase Extraction (SPE) > 85%HighOffers the most thorough sample cleanup by selectively isolating chlorpheniramine and removing a wide range of interferences.[1]

Q2: Can simple dilution of my sample help reduce signal suppression?

A2: Yes, diluting your sample can be a straightforward and effective way to reduce the concentration of interfering matrix components. However, this approach will also dilute the chlorpheniramine concentration, which may not be feasible for samples with low analyte levels.

Liquid Chromatography

Q3: How can I optimize my chromatographic method to minimize signal suppression?

A3: The goal is to chromatographically separate chlorpheniramine from the regions where ion suppression occurs.[3]

  • Identify Suppression Zones: Use a post-column infusion experiment to determine the retention times where matrix components cause the most significant ion suppression.

  • Adjust Retention Time: Modify your mobile phase composition, gradient profile, or column chemistry to shift the elution of chlorpheniramine away from these suppression zones.

  • Improve Peak Shape: Ensure a sharp, symmetrical peak for chlorpheniramine to minimize the window for potential co-elution with interferences.

Mass Spectrometry

Q4: Are there any mass spectrometry parameters I can adjust to improve my signal?

A4: While sample preparation and chromatography are the primary means of addressing signal suppression, you can also optimize your mass spectrometer's source conditions. Experiment with parameters such as electrospray voltage, gas flows, and source temperature to maximize the ionization of chlorpheniramine. In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it can be less susceptible to matrix effects than Electrospray Ionization (ESI).

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Column Infusion

This method provides a qualitative assessment of when ion suppression or enhancement occurs during your chromatographic run.

G cluster_0 LC System cluster_1 Infusion System cluster_2 Detection lc LC Column tee lc->tee syringe_pump Syringe Pump with Chlorpheniramine Solution syringe_pump->tee ms Mass Spectrometer tee->ms

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Chlorpheniramine Hydrochloride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Chlorpheniramine hydrochloride against alternative analytical techniques. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for researchers, scientists, and drug development professionals to assess method suitability.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4] A typical Reverse-Phase HPLC (RP-HPLC) method for this compound analysis is detailed below.

Experimental Protocol for HPLC Method Validation

Objective: To validate an RP-HPLC method for the accurate and precise quantification of this compound in a pharmaceutical formulation.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a 60:40 (v/v) ratio is commonly used.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 265 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (e.g., 25°C)[5]

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 5-15 µg/mL).[6]

  • Sample Preparation: For a tablet dosage form, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose is then accurately weighed and dissolved in the mobile phase, followed by sonication and filtration to ensure complete dissolution and removal of excipients.[6]

Validation Parameters and Data

The following table summarizes the validation parameters, their acceptance criteria according to ICH guidelines, and typical experimental results obtained from published studies.

Validation ParameterICH Guideline RequirementTypical Experimental Results for HPLC
Specificity The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo or degradation products at the retention time of Chlorpheniramine.[5][7]
Linearity A linear relationship should be established across the range of the analytical procedure.Correlation coefficient (r²) > 0.999 over a concentration range of 5-15 µg/mL.[6]
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98-102% is typically achieved.[5][7]
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Repeatability (Intra-day) RSD < 2%; Intermediate Precision (Inter-day) RSD < 2%.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically in the range of 0.1 - 0.4 µg/mL.[7]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically in the range of 0.5 - 1.2 µg/mL.[7]
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, and flow rate.[7]

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used method, other techniques can also be employed for the analysis of this compound.

Analytical MethodPrincipleAdvantagesDisadvantages
UV-Visible Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.[8][9]Lacks specificity in the presence of interfering substances.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that uses a high organic mobile phase with a small amount of aqueous solvent.Good for polar compounds that are poorly retained in reverse-phase chromatography.[10]Can have longer equilibration times and may be less robust than RP-HPLC.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy Measures the infrared spectrum of a sample in contact with an ATR crystal.Non-destructive and requires minimal sample preparation.[11]Generally less sensitive and quantitative than HPLC.[11]

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between the validation parameters as stipulated by ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development prep Preparation of Reagents and Standards start->prep system_suitability System Suitability Testing prep->system_suitability validation_params Validation Parameter Experiments system_suitability->validation_params data_analysis Data Analysis and Statistical Evaluation validation_params->data_analysis report Final Validation Report data_analysis->report end End: Method Validated report->end

Caption: Experimental workflow for HPLC method validation.

ICH_Validation_Parameters method_validation ICH Q2(R1) Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision robustness Robustness method_validation->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq

Caption: Logical relationship of ICH validation parameters.

References

A Comparative Analysis of Chlorpheniramine and Second-Generation Antihistamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for drug development professionals and scientists, this report details the comparative pharmacology, efficacy, and safety profiles of the first-generation antihistamine, Chlorpheniramine, and modern second-generation agents. The analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Chlorpheniramine, a first-generation antihistamine, has long been a staple in the management of allergic conditions. However, its clinical utility is often limited by a notable side effect profile, primarily sedation and anticholinergic effects. The advent of second-generation antihistamines marked a significant advancement in allergy treatment, offering comparable efficacy with a much-improved safety profile. This guide provides a detailed comparative analysis of Chlorpheniramine and representative second-generation antihistamines, focusing on their distinct mechanisms of action, receptor binding affinities, and clinical performance. This information is intended to aid researchers and drug development professionals in understanding the key differentiators between these two classes of compounds and to provide a framework for the evaluation of novel antihistaminic agents.

Mechanism of Action: A Tale of Two Generations

Both first and second-generation antihistamines exert their primary therapeutic effect by acting as inverse agonists at the histamine (B1213489) H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they prevent histamine-induced downstream signaling, thereby mitigating the symptoms of an allergic reaction.

The fundamental difference between the two generations lies in their physicochemical properties and receptor selectivity. Chlorpheniramine and other first-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier.[1][2] This leads to significant interaction with H1 receptors in the central nervous system (CNS), causing sedation and cognitive impairment.[1][3][4] In contrast, second-generation antihistamines are typically more lipophobic and are substrates of the P-glycoprotein efflux transporter, which actively removes them from the CNS.[1]

Furthermore, first-generation antihistamines are less selective, exhibiting affinity for muscarinic, alpha-adrenergic, and serotonin (B10506) receptors.[1][5][6] This off-target activity contributes to a range of side effects, including dry mouth, blurred vision, and constipation.[3][6][7] Second-generation agents are highly selective for the peripheral H1 receptor, resulting in a more favorable side-effect profile.[1][6]

Quantitative Comparison of Performance

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between Chlorpheniramine and several second-generation antihistamines.

Table 1: Receptor Binding Affinity (Ki in nM)

DrugGenerationH1 Receptor Affinity (Ki, nM)Muscarinic Receptor Affinity (Ki, nM)
Chlorpheniramine First3.2[1] - 4.81[8]1,300 - 1,600[1][9]
Cetirizine Second2.5[1] - 6[8]>10,000[1]
Levocetirizine Second~3[8]>10,000[1]
Loratadine Second27[1]>10,000[1]
Desloratadine Second0.4[1]>10,000[1]
Fexofenadine Second10[1]>10,000[1]

Lower Ki values indicate higher binding affinity.

Table 2: Central Nervous System (CNS) and Clinical Efficacy

FeatureChlorpheniramine (First-Generation)Second-Generation Antihistamines
Blood-Brain Barrier Penetration High[1][2]Low to negligible[1]
Sedation Common and significant[3][4][7]Generally non-sedating (Cetirizine may cause mild drowsiness in some individuals)[3][6]
Anticholinergic Side Effects Present (dry mouth, blurred vision, etc.)[3][6][7]Minimal to absent[6]
Cognitive Impairment Can impair cognitive and motor skills[4][6]Generally do not impair cognitive function[1]
Clinical Efficacy in Allergic Rhinitis Effective[10]Effective and considered first-line therapy[11][12]
Clinical Efficacy in Urticaria Effective[13]Effective and considered first-line therapy[11][12]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., histamine H1 or muscarinic receptors).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines (e.g., CHO or HEK293 cells) or animal tissues.[8] The tissue or cells are homogenized and centrifuged to isolate the membrane fraction.[8]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-mepyramine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[1][14]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.[1] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[15]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.[8] The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

In-Vivo Efficacy: Histamine-Induced Wheal and Flare Test

Objective: To assess the in-vivo efficacy and duration of action of an antihistamine in suppressing histamine-induced skin reactions.

Methodology:

  • Subject Recruitment: Healthy volunteers or patients with a history of allergies are recruited for the study.

  • Baseline Measurement: A baseline skin response to a fixed concentration of histamine is established by intradermal injection or skin prick test. The resulting wheal (swelling) and flare (redness) areas are measured.[1]

  • Drug Administration: Subjects are administered a single dose of the antihistamine or a placebo in a randomized, double-blind, crossover study design.[1]

  • Histamine Challenge: At predetermined time points following drug administration, the histamine challenge is repeated at a different site on the skin.[1]

  • Measurement and Analysis: The wheal and flare areas are measured at each time point. The percentage reduction in the wheal and flare areas compared to the placebo response is calculated to determine the efficacy and duration of action of the antihistamine.[1]

Visualizing the Mechanistic Differences

The following diagrams illustrate the key differences in the mechanism of action and resulting clinical profiles of first and second-generation antihistamines.

G cluster_0 First-Generation Antihistamine (e.g., Chlorpheniramine) cluster_1 Second-Generation Antihistamine Chlorpheniramine Chlorpheniramine BBB_Penetration Crosses Blood-Brain Barrier Chlorpheniramine->BBB_Penetration Lipophilic Peripheral_H1_Receptor Peripheral H1 Receptor Chlorpheniramine->Peripheral_H1_Receptor Muscarinic_Receptor Muscarinic Receptor Chlorpheniramine->Muscarinic_Receptor Non-selective CNS_H1_Receptor CNS H1 Receptor BBB_Penetration->CNS_H1_Receptor Sedation Sedation, Cognitive Impairment CNS_H1_Receptor->Sedation Blockade Allergy_Relief Allergy Symptom Relief Peripheral_H1_Receptor->Allergy_Relief Blockade Anticholinergic_Effects Dry Mouth, Blurred Vision Muscarinic_Receptor->Anticholinergic_Effects Blockade Second_Gen_Drug Second-Generation Antihistamine BBB_No_Penetration Does Not Cross Blood-Brain Barrier Second_Gen_Drug->BBB_No_Penetration Lipophobic, P-gp substrate Peripheral_H1_Receptor_2 Peripheral H1 Receptor Second_Gen_Drug->Peripheral_H1_Receptor_2 No_Anticholinergic Minimal to No Anticholinergic Effects Second_Gen_Drug->No_Anticholinergic High H1 Selectivity No_Sedation Non-Sedating BBB_No_Penetration->No_Sedation Allergy_Relief_2 Allergy Symptom Relief Peripheral_H1_Receptor_2->Allergy_Relief_2 Selective Blockade

Caption: Comparative mechanism of action of first and second-generation antihistamines.

G Start Antihistamine Efficacy Evaluation In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models Start->In_Vivo Binding_Assay Radioligand Binding Assay (H1, Muscarinic, etc.) In_Vitro->Binding_Assay Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Animal_Models Animal Models of Allergy (e.g., Guinea Pig Asthma) In_Vivo->Animal_Models Human_Skin_Models Human Skin Models (Wheal and Flare) In_Vivo->Human_Skin_Models Phase_I Phase I (Safety, Pharmacokinetics) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy, Dose-Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy, Safety) Phase_II->Phase_III

Caption: General experimental workflow for the evaluation of antihistamines.

Conclusion

The development of second-generation antihistamines represents a clear paradigm shift in the management of allergic disorders. While Chlorpheniramine remains an effective antihistamine, its utility is hampered by its propensity to cause sedation and anticholinergic side effects due to its ability to cross the blood-brain barrier and its lack of receptor selectivity. Second-generation agents, through their improved molecular design, offer a superior safety profile without compromising efficacy. For researchers and drug development professionals, the comparative data and methodologies presented in this guide underscore the importance of designing molecules with high receptor selectivity and limited CNS penetration to optimize the therapeutic index of novel antihistaminic compounds.

References

In Vitro Receptor Binding Affinity: A Comparative Analysis of Chlorpheniramine and Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the receptor binding affinities of the first-generation antihistamine, Chlorpheniramine, and the second-generation antihistamine, Loratadine. The data presented herein, supported by experimental methodologies, aims to offer a clear perspective on the pharmacological profiles of these two widely used H1 receptor antagonists.

Quantitative Data Summary: Receptor Binding Affinity

The binding affinity of a compound to its receptor is a critical determinant of its potency and potential for off-target effects. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities of Chlorpheniramine and Loratadine for the histamine (B1213489) H1 receptor and a panel of other physiologically relevant receptors.

Receptor TargetChlorpheniramine (Ki/Kd in nM)Loratadine (Ki in nM)
Histamine H1 Receptor 2 - 15[1]16 - 138[1]
dex-Chlorpheniramine2.67 - 4.81[2]
Muscarinic Acetylcholine Receptors 1,300[2]>10,000
dex-Chlorpheniramine20,000 - 30,000[2]
Serotonin (B10506) Transporter (SERT) 15.2[2]Not reported, but generally low affinity for serotonin receptors[3]
Norepinephrine Transporter (NET) 1,440Not reported, but generally low affinity for adrenergic receptors[3]
Dopamine Transporter (DAT) 1,060Not reported, but generally low affinity for dopaminergic receptors

Note: Ki and Kd values can vary between studies due to different experimental conditions, such as the radioligand used, tissue source, and assay buffer composition. The data presented are representative values for comparative purposes. For Chlorpheniramine, data for both the racemic mixture and its more active S-(+)-enantiomer, dexchlorpheniramine, are included where available.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is most commonly performed using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., Chlorpheniramine or Loratadine) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Objective: To determine the inhibition constant (Ki) of Chlorpheniramine and Loratadine for the histamine H1 receptor.

Materials:

  • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H1 receptor antagonist, typically [³H]mepyramine or [³H]pyrilamine.

  • Test Compounds: Chlorpheniramine and Loratadine.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Cells expressing the H1 receptor are harvested and homogenized in ice-cold buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Total Binding: Wells containing the cell membranes and the radioligand.

    • Non-specific Binding: Wells containing the cell membranes, the radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Wells containing the cell membranes, the radioligand, and increasing concentrations of the test compound (Chlorpheniramine or Loratadine).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are then washed multiple times with ice-cold wash buffer.

  • Detection:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal dose-response curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from H1-expressing cells) Incubation Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]mepyramine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (Chlorpheniramine/Loratadine) Compound_Prep->Incubation Filtration Rapid Filtration (Separation of bound/unbound) Incubation->Filtration Scintillation Scintillation Counting (Measurement of radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki determination) Scintillation->Data_Analysis

Experimental workflow for a typical radioligand binding assay.

H1_Signaling_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq-coupled) Histamine->H1_Receptor binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Simplified signaling pathway of the histamine H1 receptor.

References

A Comparative Guide to Analytical Methods for the Quantification of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of three common analytical techniques for the determination of Chlorpheniramine, a widely used antihistamine. The methods discussed are High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

This publication delves into the experimental parameters and performance characteristics of each method, offering a cross-validation perspective supported by published data. The information is intended to assist in the selection of the most appropriate analytical strategy based on specific laboratory capabilities and analytical requirements.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for HPLC, UV-Visible Spectrophotometry, and Capillary Electrophoresis in the analysis of Chlorpheniramine. This data, compiled from various studies, allows for a direct comparison of the methods' linearity, accuracy, precision, and sensitivity.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryCapillary Electrophoresis (CE)
Linearity Range 200-500 µg/mL10-60 µg/mL[1][2]75-125% of 600 µg/mL target concentration[3][4]
Correlation Coefficient (R²) 0.9990.9998[5]Not explicitly stated, but linearity was validated.
Accuracy (% Recovery) 98.12% to 101.53%>99%[5]99.55% to 99.84%[3][4]
Precision (%RSD) < 2%[6]< 1% (Intra-day and Inter-day)[5]< 5% (Repeatability and Intermediate Precision)[3][4]
Limit of Detection (LOD) Not explicitly stated2.2 µg/mL[5]5 mg/L (5 µg/mL)[3][4]
Limit of Quantification (LOQ) Not explicitly stated6.6 µg/mL[5]15 mg/L (15 µg/mL)[3][4]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method offers high selectivity and is suitable for the analysis of Chlorpheniramine in complex matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Kromasil C18

    • Mobile Phase: A mixture of methanol (B129727) and water, with the pH adjusted to 5.3.

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection Wavelength: 235 nm.

  • Standard Solution Preparation: A standard stock solution of Chlorpheniramine maleate (B1232345) is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration.

  • Sample Preparation: For solid dosage forms, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of Chlorpheniramine maleate is weighed and dissolved in the mobile phase, followed by sonication and filtration to remove insoluble excipients.

UV-Visible Spectrophotometry

This technique is simple, cost-effective, and rapid, making it suitable for routine quality control.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Methodology:

    • Solvent: 0.1N Hydrochloric Acid (HCl).[1][2][5][8]

    • Wavelength of Maximum Absorbance (λmax): 261 nm.[5]

  • Standard Solution Preparation: A standard stock solution is prepared by dissolving a known quantity of Chlorpheniramine maleate in 0.1N HCl.[1][5] Working standards are prepared by diluting the stock solution to fall within the linear range.[1][5]

  • Sample Preparation: Twenty tablets are weighed and crushed. A quantity of the powder equivalent to 100mg of Chlorpheniramine is dissolved in 0.1N HCl and filtered.[5] The filtrate is then diluted to a concentration within the calibrated range.[5]

Capillary Electrophoresis (CE)

Capillary electrophoresis provides high separation efficiency and requires minimal sample and reagent volumes.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Buffer: Phosphate buffer (pH = 6.8).[3]

    • Detection Wavelength: 255 nm.[3]

    • Analysis Time: Approximately 5 minutes.[3]

  • Standard Solution Preparation: Standard solutions of Chlorpheniramine maleate are prepared at different concentration levels (e.g., 75%, 100%, and 125% of the target concentration) in ultrapure water.[3][4]

  • Sample Preparation: For tablet samples, a number of tablets are ground into a fine powder. A portion of the powder equivalent to a specific amount of Chlorpheniramine maleate is weighed, dissolved in ultrapure water, sonicated for 10 minutes, and then filtered through a 0.45 µm filter.[4]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.

CrossValidationWorkflow A Method 1 (e.g., HPLC) E Analysis of Samples A->E B Method 2 (e.g., UV-Vis) B->E C Method 3 (e.g., CE) C->E D Sample Set (Identical Batches) D->A D->B D->C F Data Collection (Assay, Impurities, etc.) E->F G Statistical Comparison (e.g., t-test, F-test) F->G H Evaluation of Concordance (Bias, Precision) G->H I Method Equivalency Established H->I

References

Head-to-head comparison of Chlorpheniramine and Cetirizine in a research setting

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals, this document provides a comprehensive, data-driven comparison of the first-generation antihistamine, Chlorpheniramine (B86927), and the second-generation antihistamine, Cetirizine (B192768). This guide delves into their receptor binding affinities, pharmacokinetic profiles, clinical efficacy, and side effect profiles, supported by experimental data and detailed protocols.

Introduction

Chlorpheniramine and Cetirizine are both antagonists of the histamine (B1213489) H1 receptor, widely used in the treatment of allergic conditions.[1] However, they belong to different generations of antihistamines, which results in significant differences in their pharmacological properties and clinical performance. Chlorpheniramine is a first-generation antihistamine known for its sedative effects, while Cetirizine, a second-generation agent, was developed to minimize central nervous system penetration and associated side effects.[1] This guide offers an objective, research-focused comparison to inform preclinical and clinical research decisions.

Receptor Binding Affinity and Selectivity

The therapeutic efficacy and side-effect profile of antihistamines are largely dictated by their binding affinity for the histamine H1 receptor and their selectivity against other receptors.

Quantitative Receptor Binding Affinity Data

The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

ReceptorChlorpheniramine (Dexchlorpheniramine) Ki (nM)Cetirizine Ki (nM)Reference
Histamine H12.67 - 4.81~6[2]
Muscarinic Acetylcholine (B1216132)1,300>10,000[3][4]

Note: Dexchlorpheniramine (B1670334) is the active S-enantiomer of chlorpheniramine.[2]

As the data indicates, both dexchlorpheniramine and cetirizine exhibit high affinity for the histamine H1 receptor.[2] However, a significant difference is observed in their affinity for muscarinic acetylcholine receptors. Chlorpheniramine has a notable affinity for muscarinic receptors, which contributes to its anticholinergic side effects.[4] In contrast, Cetirizine demonstrates very low affinity for muscarinic receptors, as well as for α1-adrenergic, D2 dopaminergic, and 5-HT2 serotoninergic receptors, highlighting its high selectivity for the H1 receptor.[3]

Experimental Protocol: Radioligand Binding Assay for H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

  • Radioligand: [³H]mepyramine.[5]

  • Test Compounds: Chlorpheniramine and Cetirizine.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [7]

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds (Chlorpheniramine, Cetirizine) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]mepyramine, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, [³H]mepyramine, and membrane preparation.

    • Competition Binding: Test compound at various concentrations, [³H]mepyramine, and membrane preparation.[5]

  • Incubation: Incubate the plate at 25°C for a predetermined time (e.g., 4 hours) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[5][7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[2]

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) prep1 Prepare Serial Dilutions of Test Compounds competition Competition Binding: Test Compound + Radioligand + Membranes prep1->competition prep2 Prepare Membrane Homogenates total_binding Total Binding: Buffer + Radioligand + Membranes prep2->total_binding nsb Non-specific Binding: Unlabeled Ligand + Radioligand + Membranes prep2->nsb prep2->competition prep3 Prepare Radioligand ([3H]mepyramine) prep3->total_binding prep3->nsb prep3->competition incubation Incubation (e.g., 4h at 25°C) total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing (Ice-cold Buffer) filtration->washing quantification Scintillation Counting washing->quantification analysis Data Analysis (IC50 & Ki Calculation) quantification->analysis

Experimental workflow for a radioligand binding assay.

Pharmacokinetic Profile

The pharmacokinetic properties of Chlorpheniramine and Cetirizine differ significantly, impacting their dosing frequency and clinical utility.

Comparative Pharmacokinetic Parameters
ParameterChlorpheniramineCetirizineReference
Bioavailability 25% - 50%>70%[8][9]
Time to Peak Plasma Concentration (Tmax) 2.2 - 3.3 hours~1.0 hour[8][9]
Elimination Half-life (t1/2) ~20 hours (in adults)6.5 - 10 hours[8][10]
Protein Binding Moderate-to-high88% - 96%[8][11]
Metabolism Hepatic (CYP2D6)Minimal (non-cytochrome P450-mediated)[8][11]
Excretion Primarily renal (metabolites)70-85% unchanged in urine[8][10]

Cetirizine is more rapidly and extensively absorbed than Chlorpheniramine, with a higher bioavailability.[8][9] The longer half-life of Chlorpheniramine in adults is notable, though sustained-release formulations are common.[10][12] Cetirizine's minimal metabolism and primary excretion as an unchanged drug in urine reduce the potential for drug-drug interactions compared to Chlorpheniramine, which is metabolized by the cytochrome P450 system.[8][11]

Clinical Efficacy

Both Chlorpheniramine and Cetirizine are effective in treating allergic rhinitis and urticaria. However, head-to-head clinical trials reveal nuances in their performance and patient preference.

Comparative Efficacy in Allergic Rhinitis
Study OutcomeChlorpheniramineCetirizineReference
Physician and Patient Efficacy Assessments EffectiveSignificantly more effective than terfenadine (B1681261) (similar to chlorpheniramine)[13]
Patient Satisfaction (Continuation of Therapy) 28.9%69.4%[13]
Success Rate in Perennial Allergic Rhinitis 71.55% (8mg once daily)77.52% (10mg once daily)[14]
Improvement in Total Symptom Severity Score (TSS) Significant reductionSignificant reduction (no statistical difference between the two)[15]

While both drugs demonstrate efficacy in reducing symptoms of allergic rhinitis, patient satisfaction and preference are significantly higher for Cetirizine.[13][16] This is likely attributable to its more favorable side-effect profile and once-daily dosing regimen.[16]

Experimental Protocol: Histamine-Induced Wheal and Flare Suppression Test

This test is a common pharmacodynamic model to assess the in vivo activity of H1 antihistamines.

Materials:

Procedure:

  • Baseline Measurement: On the ventral aspect of the forearm, introduce a drop of histamine solution using a disposable lancet (prick test).[17]

  • Measurement: After 20 minutes, measure the largest diameter and the orthogonal diameter of the wheal and the flare. Calculate the area.[17]

  • Drug Administration: Administer a single dose of the test antihistamine (Chlorpheniramine or Cetirizine) or placebo.

  • Post-Dose Measurements: Repeat the histamine prick test and measurements at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) after drug administration.[18][19]

  • Data Analysis: Calculate the percentage suppression of the wheal and flare areas at each time point compared to the baseline measurement.

In comparative studies, Cetirizine has been shown to be significantly more effective than dexchlorpheniramine in suppressing the size of histamine-induced wheals from 2 to 24 hours after administration.[19] One study demonstrated that chlorpheniramine reduced the wheal-and-flare reaction by about 50%, whereas cetirizine achieved a 75% reduction on average.[1]

G start Start baseline Baseline Histamine Prick Test on Forearm start->baseline measure_baseline Measure Wheal and Flare Area (20 minutes post-prick) baseline->measure_baseline administer_drug Administer Test Drug (Chlorpheniramine, Cetirizine, or Placebo) measure_baseline->administer_drug wait Wait for Predetermined Time Intervals (e.g., 1, 2, 4, 8, 12, 24h) administer_drug->wait post_dose_prick Post-Dose Histamine Prick Test wait->post_dose_prick measure_post_dose Measure Wheal and Flare Area (20 minutes post-prick) post_dose_prick->measure_post_dose analyze Calculate Percentage Suppression of Wheal and Flare measure_post_dose->analyze end End analyze->end

Experimental workflow for a histamine-induced wheal and flare suppression test.

Side Effect Profile

The most significant differentiator between Chlorpheniramine and Cetirizine in a clinical setting is their side effect profile, particularly concerning sedation.

Comparative Incidence of Sedation
StudyChlorpheniramineCetirizineReference
Phase I (Initial Use) 40.5%11.6%[13][16]
Phase II (Continued Use) 16.7%9.8%[13][16]
Perennial Allergic Rhinitis Trial 47.77%32.8%[14]
Subjective CNS Depression Symptoms 10 out of 12 subjects1 out of 12 subjects[19]

The data consistently demonstrates a significantly higher incidence of sedation with Chlorpheniramine compared to Cetirizine.[13][14][16][19] This is attributed to the ability of first-generation antihistamines to cross the blood-brain barrier and antagonize central H1 receptors.

Anticholinergic Effects

Chlorpheniramine exhibits notable anticholinergic activity, which can lead to side effects such as dry mouth, blurred vision, and urinary retention.[20] In contrast, Cetirizine has been shown to have little to no anticholinergic activity in functional bioassays.[3][21]

Effects on Inflammatory Cell Accumulation

Beyond H1 receptor antagonism, some antihistamines exhibit anti-inflammatory properties.

In a comparative study, Cetirizine significantly reduced eosinophil vacuolization and inhibited basophil accumulation in response to an allergic challenge.[1] In contrast, Chlorpheniramine had a negligible effect on these parameters.[1] Cetirizine has also been shown to inhibit eosinophil migration in vivo.[22] While some in vitro studies suggest that Chlorpheniramine can reverse IL-5-afforded eosinophil survival, the in vivo relevance of this finding in comparison to Cetirizine's effects is less clear.[11]

Histamine H1 Receptor Signaling Pathway

Both Chlorpheniramine and Cetirizine act as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[23][24]

G Histamine Histamine H1R Histamine H1 Receptor (Inactive) Histamine->H1R Binds H1R_active Histamine H1 Receptor (Active) H1R->H1R_active Conformational Change Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Simplified signaling cascade of the histamine H1 receptor.

Conclusion

In a research setting, the choice between Chlorpheniramine and Cetirizine depends on the specific scientific question.

  • Cetirizine is superior in terms of selectivity for the H1 receptor , a more favorable pharmacokinetic profile for consistent plasma levels with once-daily dosing, and a significantly lower incidence of sedative and anticholinergic side effects . Its demonstrated ability to inhibit eosinophil and basophil accumulation provides an additional anti-inflammatory dimension for investigation.

  • Chlorpheniramine remains a useful tool as a positive control for studies investigating the central nervous system effects of antihistamines or for comparative studies where a first-generation antihistamine with known sedative and anticholinergic properties is required.

For drug development professionals, the data strongly supports the development of second-generation and beyond antihistamines that optimize H1 receptor affinity and selectivity while minimizing off-target effects to improve patient safety and compliance.

References

Evaluating the Specificity of Analytical Methods for Chlorpheniramine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of common analytical methods for Chlorpheniramine Hydrochloride (HCl), a widely used antihistamine. Specificity is a critical validation parameter that ensures the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This document compares High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry, presenting supporting experimental data and detailed protocols to aid in the selection of a suitable analytical method for quality control and stability studies.

Comparison of Analytical Method Specificity

The specificity of an analytical method for Chlorpheniramine HCl is predominantly evaluated through forced degradation studies and analysis of the drug in the presence of its potential impurities and formulation excipients.

Analytical Method Principle Advantages in Specificity Testing Limitations in Specificity Testing
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary phase and a mobile phase.High resolving power allows for the separation of Chlorpheniramine from its degradation products and excipients. Enables the establishment of a stability-indicating method. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the analyte peak.Method development can be time-consuming. Requires more expensive instrumentation and reagents compared to UV spectrophotometry.
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective. Suitable for the quantification of Chlorpheniramine in simple formulations where interference from excipients is minimal.Lacks the ability to separate Chlorpheniramine from its degradation products or interfering excipients that absorb at the same wavelength.[1] Not suitable as a stability-indicating method on its own. Derivative spectrophotometry can sometimes resolve overlapping spectra but has limitations.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, demonstrating the specificity of different analytical methods for Chlorpheniramine HCl.

Table 1: HPLC Method Parameters and Specificity Data
Study Reference Chromatographic Conditions Retention Time of Chlorpheniramine (min) Resolution (Rs) with Closest Peak Peak Purity
Study A[2]Column: C18; Mobile Phase: Dilute H₂SO₄:Methanol (60:40 v/v); Flow Rate: 1.5 mL/min; Detection: 264 nm3.25> 2.0 with degradation productsPeak Purity Index: 99.99%
Study B[1]Column: C18; Mobile Phase: Potassium dihydrogen phosphate (B84403) and octane (B31449) sulphonate sodium salt in water and acetonitrile; Flow Rate: 1.0 mL/min; Detection: 214 nm~21> 1.5 with Impurity CPurity angle < Purity threshold
Study C[3]Column: Hypersil CN C18; Mobile Phase: Sodium dihydrogen o-phosphate buffer:Acetonitrile:Methanol (35:34:31 v/v/v), pH 6.2; Flow Rate: 1.3 mL/min; Detection: 228 nm7.65Not explicitly stated, but method found to be specificNot explicitly stated
Table 2: Forced Degradation Study Results for Chlorpheniramine HCl by HPLC
Stress Condition Study A Degradation (%) [2]Study D Degradation (%) [4]Observations
Acid Hydrolysis (e.g., 1.0 M HCl) 2.31Significant degradationDegradation products were well-resolved from the main peak.
Base Hydrolysis (e.g., 1.0 M NaOH) 10.49Significant degradationDegradation products were well-resolved from the main peak.
Oxidative (e.g., 30% H₂O₂) 4.10Significant degradationDegradation products were well-resolved from the main peak.
Thermal (e.g., 105°C) 10.39Not specifiedDegradation products were well-resolved from the main peak.
Photolytic (UV light) 3.59Not specifiedDegradation products were well-resolved from the main peak.
Table 3: UV-Spectrophotometric Method Parameters
Study Reference Solvent λmax (nm) Linearity Range (µg/mL) Interference from Excipients
Study E[5][6]0.1 N HCl261 - 26210 - 60Method was found to be specific when analyzing the drug in formulations, suggesting minimal interference from the excipients used in those specific products.[6]
Study F[7]0.1 N HCl26810 - 50The method was found to be specific with the appearance of the corresponding maxima.

Experimental Protocols

HPLC Method for Specificity Evaluation

This protocol outlines a general procedure for assessing the specificity of an HPLC method for Chlorpheniramine HCl analysis.

  • Preparation of Standard Solution: Accurately weigh and dissolve a suitable amount of Chlorpheniramine Maleate reference standard in the mobile phase to obtain a known concentration.

  • Preparation of Placebo Solution: Prepare a solution containing all the excipients present in the final drug product formulation, in the same concentration, but without the active pharmaceutical ingredient (API).

  • Preparation of Spiked Sample: Add a known amount of Chlorpheniramine Maleate reference standard to the placebo solution.

  • Forced Degradation Studies: Subject the Chlorpheniramine Maleate standard solution and/or the drug product to various stress conditions as detailed in Table 2 (acidic, basic, oxidative, thermal, and photolytic conditions).[8] Neutralize the acidic and basic stressed samples before analysis.

  • Chromatographic Analysis: Inject the standard solution, placebo solution, spiked sample, and all stressed samples into the HPLC system.

  • Evaluation:

    • Assess the chromatogram of the placebo solution to ensure no peaks interfere with the Chlorpheniramine peak.

    • In the chromatograms of the stressed samples, evaluate the resolution between the Chlorpheniramine peak and any degradation product peaks. A resolution of >1.5 is generally considered acceptable.[9]

    • Utilize a PDA detector to determine the peak purity of the Chlorpheniramine peak in the presence of its degradation products and excipients.[2]

UV-Spectrophotometric Method for Specificity Evaluation

This protocol describes a general procedure for assessing the specificity of a UV-Spectrophotometric method.

  • Preparation of Standard Solution: Prepare a standard solution of Chlorpheniramine Maleate in a suitable solvent (e.g., 0.1 N HCl) of a known concentration.

  • Preparation of Placebo Solution: Prepare a solution of the formulation's excipients in the same solvent.

  • Spectral Analysis:

    • Scan the standard solution and the placebo solution across a relevant UV wavelength range (e.g., 200-400 nm).

    • Compare the spectra. The placebo solution should not show any significant absorbance at the analytical wavelength (λmax) of Chlorpheniramine.[7]

  • Analysis of Formulation: Prepare a sample solution from the final drug product and measure its absorbance at the λmax. The results should not be affected by the excipients.

Visualizations

Experimental_Workflow_for_HPLC_Specificity cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Evaluation Standard Standard Solution HPLC HPLC Analysis Standard->HPLC Placebo Placebo Solution Placebo->HPLC Spiked Spiked Sample Spiked->HPLC Acid Acid Hydrolysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidation Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Resolution Resolution (Rs > 1.5) HPLC->Resolution Purity Peak Purity Analysis HPLC->Purity Specificity Specificity Confirmed Resolution->Specificity Purity->Specificity

Caption: Workflow for HPLC Specificity Evaluation.

Logical_Relationship_of_Specificity_Testing cluster_inputs Inputs cluster_method Analytical Method cluster_outputs Outputs & Conclusion API Chlorpheniramine API Method Chosen Analytical Method (HPLC or UV-Spec) API->Method Excipients Formulation Excipients Excipients->Method Degradants Potential Degradants Degradants->Method Specific Specific Method Method->Specific No Interference Good Resolution NonSpecific Non-Specific Method Method->NonSpecific Interference Poor Resolution

Caption: Logical Flow of Specificity Assessment.

References

A Guide to Inter-Laboratory Comparison of Chlorpheniramine Hydrochloride Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies and comparative data for the assay of Chlorpheniramine, presented as Chlorpheniramine Maleate. It is designed for researchers, scientists, and drug development professionals to understand the variability and robustness of common analytical methods across different laboratory settings. The data and protocols herein are compiled to simulate an inter-laboratory comparison, offering insights into method performance and expected variations.

Data Presentation: Comparative Assay Results

The following table summarizes hypothetical assay results from five independent laboratories determining the concentration of Chlorpheniramine Maleate in a standardized sample. All laboratories utilized a High-Performance Liquid Chromatography (HPLC) method based on United States Pharmacopeia (USP) guidelines.

Laboratory IDMethodMean Assay Value (%)Standard Deviation (SD)Coefficient of Variation (%RSD)
Lab-001HPLC-UV99.80.50.50
Lab-002HPLC-UV100.20.70.70
Lab-003HPLC-UV99.50.40.40
Lab-004HPLC-UV101.10.90.89
Lab-005HPLC-UV100.50.60.60

Experimental Protocols

A detailed methodology for a typical HPLC-UV assay for Chlorpheniramine Maleate, consistent with pharmacopeial standards, is provided below.[1][2][3]

Objective: To determine the purity of a Chlorpheniramine Maleate sample by HPLC.

Materials and Reagents:

  • USP Chlorpheniramine Maleate Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Perchlorate

  • Triethylamine

  • Water (HPLC Grade)

  • Hydrochloric Acid (0.1 N)

  • Sample of Chlorpheniramine Maleate

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 15 cm; 5 µm packing

  • Mobile Phase: A filtered and degassed mixture of water, methanol, sodium perchlorate, and triethylamine.[3]

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 262 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Standard Solution:

  • Accurately weigh about 12 mg of USP Chlorpheniramine Maleate RS into a 100-mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1 N HCl to obtain a solution having a known concentration of about 0.12 mg/mL.[3]

Preparation of Sample Solution:

  • Accurately weigh about 12 mg of the Chlorpheniramine Maleate sample into a 100-mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1 N HCl to obtain a solution with a nominal concentration of 0.12 mg/mL.

Procedure:

  • Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area responses for the major peaks.

  • Calculate the percentage of Chlorpheniramine Maleate in the sample using the following formula:

    % Assay = (Area_Sample / Area_Standard) * (Concentration_Standard / Concentration_Sample) * 100

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical process for evaluating the results.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase Protocol_Development Develop Standardized Protocol Sample_Preparation Prepare Homogeneous Samples Protocol_Development->Sample_Preparation Lab_Recruitment Recruit Participating Laboratories Sample_Preparation->Lab_Recruitment Sample_Distribution Distribute Samples & Protocol Lab_Recruitment->Sample_Distribution Lab_Analysis Laboratories Perform Assay Sample_Distribution->Lab_Analysis Data_Submission Submit Results Centrally Lab_Analysis->Data_Submission Statistical_Analysis Perform Statistical Analysis Data_Submission->Statistical_Analysis Performance_Evaluation Evaluate Laboratory Performance Statistical_Analysis->Performance_Evaluation Final_Report Publish Comparison Report Performance_Evaluation->Final_Report

Inter-laboratory comparison workflow.

G Start Receive Lab Data Check_Completeness Data Complete? Start->Check_Completeness Calculate_Stats Calculate Mean, SD, %RSD Check_Completeness->Calculate_Stats Yes Request_Info Request Missing Information Check_Completeness->Request_Info No Compare_Criteria Within Acceptance Criteria? Calculate_Stats->Compare_Criteria Pass Results Pass Compare_Criteria->Pass Yes Fail Results Fail (Investigate) Compare_Criteria->Fail No End End Evaluation Pass->End Fail->End Request_Info->Start

Logical flow for result analysis.

References

A Comparative Analysis of the Metabolic Fates of First and Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct metabolic pathways of first and second-generation antihistamines, supported by experimental data and detailed methodologies.

This guide provides an in-depth comparison of the metabolic pathways of first and second-generation antihistamines, offering valuable insights for researchers, scientists, and professionals involved in drug development. Understanding the metabolic fate of these compounds is crucial for optimizing drug efficacy, minimizing adverse effects, and predicting potential drug-drug interactions. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

First-generation antihistamines, known for their sedative effects due to their ability to cross the blood-brain barrier, undergo extensive hepatic metabolism. In contrast, second-generation antihistamines were designed to be more peripherally selective, resulting in a non-sedating profile and, in many cases, a significantly different metabolic profile.[1][2] This guide will explore these differences in detail, providing a foundational understanding for future research and development in this therapeutic area.

Comparative Pharmacokinetics: A Tale of Two Generations

The pharmacokinetic profiles of first and second-generation antihistamines reveal significant differences in their absorption, distribution, metabolism, and excretion. These differences are key to understanding their distinct clinical effects and safety profiles. First-generation antihistamines are generally characterized by shorter half-lives and variable bioavailability due to first-pass metabolism.[3] Second-generation agents tend to have longer half-lives, allowing for once-daily dosing, and their bioavailability is less affected by hepatic first-pass effects.[1][3]

Drug Generation Bioavailability (%) Half-life (hours) Total Body Clearance (mL/min/kg)
Diphenhydramine (B27) First40-60%[4][5]~4[4][5][6]5-12[4][5][6][7]
Chlorpheniramine First~34%[4][5]14-25[4][6][7]5-12[4][5][6][7]
Promethazine (B1679618) First~25%[4][5]10-14[4][6][7]5-12[4][5][6][7]
Loratadine (B1675096) Second---
Cetirizine SecondWell-absorbed (>70%)~6-
Fexofenadine Second---
Desloratadine (B1670295) Second-~27[8]-

Metabolic Pathways and Key Enzymes

The metabolism of antihistamines is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[3] However, the specific CYP isoforms involved and the extent of metabolism differ significantly between the two generations.

First-generation antihistamines like diphenhydramine and promethazine are substrates for CYP2D6, CYP2C9, and CYP1A2.[3] In contrast, second-generation antihistamines such as loratadine and desloratadine are mainly metabolized by CYP3A4 and CYP2D6.[3] Notably, some popular second-generation agents, including cetirizine, levocetirizine, and fexofenadine, undergo minimal hepatic metabolism and are primarily excreted unchanged.[3][9]

Drug Generation Primary Metabolic Enzymes Key Metabolites
Diphenhydramine FirstCYP2D6, CYP1A2, CYP2C9, CYP2C19N-desmethyldiphenhydramine, Diphenylmethoxyacetic acid
Chlorpheniramine FirstCYP2D6Desmethylchlorpheniramine, Didesmethylchlorpheniramine
Promethazine FirstCYP2D6Promethazine sulfoxide, N-desmethylpromethazine
Loratadine SecondCYP3A4, CYP2D6Desloratadine (active)
Cetirizine SecondMinimal metabolism-
Fexofenadine SecondMinimal metabolism-
Desloratadine SecondCYP3A4, CYP2D63-Hydroxydesloratadine (active)

Visualizing the Metabolic Pathways

The following diagrams illustrate the generalized metabolic pathways for a representative first-generation (Diphenhydramine) and second-generation (Loratadine) antihistamine.

Diphenhydramine Diphenhydramine N_desmethyl N-desmethyldiphenhydramine Diphenhydramine->N_desmethyl CYP2D6, CYP1A2, CYP2C9, CYP2C19 N_didesmethyl N,N-didesmethyldiphenhydramine N_desmethyl->N_didesmethyl CYP enzymes Acid Diphenylmethoxyacetic acid N_didesmethyl->Acid Oxidation Glucuronide Acid Glucuronide Acid->Glucuronide UGT

Metabolic pathway of Diphenhydramine.

Loratadine Loratadine Desloratadine Desloratadine (Active) Loratadine->Desloratadine CYP3A4, CYP2D6 Hydroxydesloratadine 3-Hydroxydesloratadine (Active) Desloratadine->Hydroxydesloratadine CYP3A4, CYP2D6 Glucuronide Glucuronide Conjugate Hydroxydesloratadine->Glucuronide UGT

Metabolic pathway of Loratadine.

Experimental Protocols

The characterization of antihistamine metabolism relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism using Human Liver Microsomes

This method is crucial for identifying the primary metabolic pathways and the specific CYP enzymes involved in the metabolism of a drug candidate.

Objective: To determine the metabolic stability and identify the metabolites of an antihistamine in a controlled in vitro system.

Materials:

  • Human liver microsomes (HLMs)

  • Test antihistamine compound

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator (37°C)

  • Organic solvent for quenching (e.g., acetonitrile (B52724) or methanol)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test antihistamine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the test antihistamine.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of cold organic solvent.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the parent drug and its metabolites using a validated LC-MS/MS method.[10][11][12][13]

cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis HLM Human Liver Microsomes Incubation Incubate at 37°C HLM->Incubation Buffer Phosphate Buffer Buffer->Incubation Antihistamine Test Antihistamine Antihistamine->Incubation NADPH Add NADPH Regenerating System Incubation->NADPH Quench Quench with Organic Solvent NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Workflow for in vitro antihistamine metabolism.
In Vivo Pharmacokinetic Studies in Humans

Human pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in the body, providing critical data for determining appropriate dosing regimens.

Objective: To determine the pharmacokinetic profile of an antihistamine in healthy human volunteers.

Procedure:

  • Recruit a cohort of healthy volunteers who meet the inclusion criteria.

  • Administer a single oral dose of the antihistamine.

  • Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process the blood samples to separate plasma.

  • Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

The metabolic pathways of first and second-generation antihistamines are markedly different, reflecting the evolution of drug design towards improved safety and selectivity. First-generation antihistamines typically undergo extensive hepatic metabolism via multiple CYP450 pathways, contributing to their sedative and anticholinergic side effects. In contrast, many second-generation antihistamines exhibit more limited metabolism, with some being excreted largely unchanged. This comparative analysis provides a foundational understanding for researchers and clinicians, aiding in the rational selection and development of antihistamine therapies. The provided experimental frameworks offer a starting point for further investigation into the metabolism of novel antihistaminic compounds.

References

A Comparative Guide to Assessing the Linearity and Range of Quantitative Assays for Chlorpheniramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different analytical methods for the quantitative determination of Chlorpheniramine (B86927) Hydrochloride, with a specific focus on the critical performance characteristics of linearity and range. The information presented herein is intended for researchers, scientists, and drug development professionals involved in assay development and validation.

Comparison of Analytical Methods

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Below is a summary of linearity and range data for Chlorpheniramine Hydrochloride/Maleate quantification using common analytical techniques.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (R²)
UV-Visible Spectrophotometry10 - 60> 0.999
UV-Visible Spectrophotometry20 - 600.9998[1][2]
UV-Visible Spectrophotometry0 - 28Not Specified
RP-HPLC0.5 - 2.5Not Specified
RP-HPLC1 - 50~1
RP-HPLC2 - 300.999
RP-HPLC5 - 15> 0.999
RP-HPLC with ZIC-HILIC0.03 - 3Not Specified
RP-HPLC50 - 120% of working conc.0.999[3]
RP-HPLC200 - 5000.999

Key Observations:

  • High-Performance Liquid Chromatography (HPLC) methods generally offer a wider and more sensitive linear range for Chlorpheniramine quantification compared to UV-Visible Spectrophotometry.[4][5]

  • UV-Visible Spectrophotometry provides a simpler and more cost-effective method, suitable for higher concentration ranges.[1][2][6]

  • The choice of method will depend on the specific requirements of the assay, including the expected concentration of Chlorpheniramine in the samples and the desired level of sensitivity and selectivity.

Experimental Protocol: Assessment of Linearity and Range

This section outlines a general methodology for determining the linearity and range of a quantitative assay for this compound. This protocol is based on established analytical validation guidelines.

Objective: To establish the linear relationship between the analytical signal and the concentration of this compound and to define the concentration range over which this relationship is valid.

Materials:

  • This compound reference standard

  • Appropriate solvent (e.g., 0.1N HCl, distilled water, or mobile phase for HPLC)[1][6]

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Visible Spectrophotometer or HPLC system)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentrations should span the expected range of the assay. For example, for a UV-spectrophotometric method, concentrations could range from 10 to 60 µg/mL.[6][7]

  • Instrumental Analysis:

    • Set the analytical instrument to the appropriate parameters (e.g., wavelength for spectrophotometry, or column, mobile phase, flow rate, and detector wavelength for HPLC).[3]

    • Analyze a blank sample (solvent) to zero the instrument.

    • Measure the analytical response for each calibration standard in triplicate.

  • Data Analysis:

    • Plot the mean analytical response versus the corresponding concentration of this compound.

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Acceptance Criteria:

    • Linearity: The correlation coefficient (R²) should be greater than or equal to 0.999.

    • Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.

Workflow for Linearity and Range Assessment

The following diagram illustrates the logical workflow for assessing the linearity and range of a quantitative assay for this compound.

G Workflow for Linearity and Range Assessment A Prepare Stock Solution of Chlorpheniramine HCl B Prepare a Series of Calibration Standards (≥5 levels) A->B C Analyze Standards (e.g., UV-Vis or HPLC) B->C D Record Analytical Response C->D E Plot Response vs. Concentration D->E F Perform Linear Regression Analysis E->F G Evaluate Correlation Coefficient (R²) F->G H Assess Accuracy and Precision at Range Extremes G->H R² ≥ 0.999 I Establish Linearity and Range H->I

Caption: Workflow for Linearity and Range Assessment.

References

A Comparative Guide to the Efficacy of Chlorpheniramine and its Active Enantiomer, Dexchlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of racemic chlorpheniramine (B86927) and its pharmacologically active S-(+)-enantiomer, dexchlorpheniramine (B1670334). The information presented herein is intended to offer an objective analysis of their respective efficacy, receptor affinity, pharmacokinetic properties, and side effect profiles, supported by experimental data.

Chlorpheniramine, a first-generation antihistamine, is a racemic mixture composed of two enantiomers: dexchlorpheniramine (S-(+)-chlorpheniramine) and levchlorpheniramine (R-(-)-chlorpheniramine).[1] The antihistaminic activity of the racemic mixture is primarily attributed to dexchlorpheniramine, which is considered to be approximately twice as active as chlorpheniramine.[2][3] This guide will delve into the scientific basis for the enhanced efficacy of the isolated enantiomer.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing chlorpheniramine and its enantiomers.

Table 1: Histamine (B1213489) H1 Receptor and Muscarinic Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Reference
Dexchlorpheniramine (S-(+)-enantiomer)Human H1 Receptor2.67 - 4.81 nM[4][5]
Levchlorpheniramine (R-(-)-enantiomer)Human H1 Receptor211 - 361 nM[5]
DexchlorpheniramineMuscarinic Acetylcholine (B1216132) Receptors1,300 nM[5]

Note: A lower Ki value indicates a stronger binding affinity.

Table 2: Pharmacokinetic Properties

ParameterChlorpheniramine (Racemic)DexchlorpheniramineReference
Bioavailability 25-60% (oral)Not specifically described, but likely similar to chlorpheniramine[2][6]
Time to Peak Plasma Concentration 2-6 hours~3 hours[3][6]
Elimination Half-Life 13.9 - 43.4 hours20 - 30 hours[3][5]
Metabolism Hepatic, primarily by CYP2D6Hepatic, primarily by CYP2D6[7][8]
Protein Binding ~72%38% to total plasma proteins[2][9]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays and in vivo pharmacokinetic studies.

Radioligand Binding Assay for Receptor Affinity

This method is a standard in vitro technique to quantify the interaction between a drug and its target receptor.

Objective: To determine the binding affinity (Ki) of chlorpheniramine enantiomers for histamine H1 and muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells transfected to express human H1 receptors).[4] The tissue or cells are homogenized and then centrifuged to isolate the membrane fraction containing the receptors.[4]

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled competitor drug (dexchlorpheniramine or levchlorpheniramine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]

  • Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled drug) from the total binding.[4] The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters (e.g., bioavailability, half-life, Cmax, Tmax) of chlorpheniramine and its enantiomers.

Methodology:

  • Animal Model/Human Subjects: Studies are conducted in appropriate animal models (e.g., rats, dogs) or human volunteers.[10][11]

  • Drug Administration: The drug is administered via the intended route (e.g., oral, intravenous).[12]

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration.[12]

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the drug and its metabolites in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12] For enantiomer-specific analysis, a chiral stationary phase is used in the HPLC system.[1]

  • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters.

Mandatory Visualization

G cluster_0 Racemic Chlorpheniramine cluster_1 Enantiomers cluster_2 Primary Pharmacological Target cluster_3 Clinical Effect Chlorpheniramine Chlorpheniramine Dexchlorpheniramine (S-enantiomer) Dexchlorpheniramine (S-enantiomer) Chlorpheniramine->Dexchlorpheniramine (S-enantiomer) ~50% Levchlorpheniramine (R-enantiomer) Levchlorpheniramine (R-enantiomer) Chlorpheniramine->Levchlorpheniramine (R-enantiomer) ~50% Histamine H1 Receptor Histamine H1 Receptor Dexchlorpheniramine (S-enantiomer)->Histamine H1 Receptor High Affinity (Ki: 2.67-4.81 nM) Levchlorpheniramine (R-enantiomer)->Histamine H1 Receptor Low Affinity (Ki: 211-361 nM) Antihistaminic Activity Antihistaminic Activity Histamine H1 Receptor->Antihistaminic Activity Antagonism

Caption: Relationship between racemic chlorpheniramine and its enantiomers' affinity for the H1 receptor.

Comparative Efficacy and Side Effects

Dexchlorpheniramine's higher affinity for the histamine H1 receptor directly translates to its greater antihistaminic potency.[1] As the predominantly active isomer, dexchlorpheniramine is responsible for the therapeutic effects of racemic chlorpheniramine.[1][3]

Both chlorpheniramine and dexchlorpheniramine are first-generation antihistamines and can cross the blood-brain barrier, leading to central nervous system side effects such as drowsiness and dizziness.[5][11] They also possess anticholinergic properties, which can cause dry mouth, blurred vision, and urinary retention.[5] However, chlorpheniramine is noted to have less sedative and anticholinergic effects compared to some other first-generation antihistamines like diphenhydramine.[13] While direct comparative studies on the side effect profiles of chlorpheniramine and dexchlorpheniramine are not extensively detailed in the provided search results, it is reasonable to infer that the side effect profile of dexchlorpheniramine would be similar to that of the racemic mixture, with the potential for a better therapeutic index due to its higher potency.

In a clinical study comparing dexchlorpheniramine with the second-generation antihistamine terfenadine (B1681261) for the treatment of hay fever, dexchlorpheniramine was found to be significantly more effective in controlling symptoms.[14] Another study comparing dexchlorpheniramine with budesonide (B1683875) nasal spray for seasonal allergic rhinitis found that while both were effective, budesonide was significantly better at reducing nasal blockage.[15] Drowsiness was reported in the dexchlorpheniramine group.[15]

Metabolism

Chlorpheniramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[7] The elimination of chlorpheniramine is stereoselective, with the more pharmacologically active S-(+)-enantiomer (dexchlorpheniramine) being cleared more slowly than the R-(-)-enantiomer.[7] This slower clearance of the active enantiomer may contribute to its prolonged therapeutic effect. The primary metabolites include N-demethylated products.[10][16]

Conclusion

The separation of the active S-(+)-enantiomer, dexchlorpheniramine, from the racemic mixture of chlorpheniramine offers a more potent and targeted antihistaminic agent. The significantly higher binding affinity of dexchlorpheniramine for the histamine H1 receptor is the molecular basis for its enhanced efficacy. While both chlorpheniramine and dexchlorpheniramine share a similar side effect profile characteristic of first-generation antihistamines, the use of the single, more active enantiomer allows for a lower dose to achieve the desired therapeutic effect, which may potentially lead to a more favorable risk-benefit ratio. For drug development professionals, the stereoselective pharmacokinetics and metabolism of chlorpheniramine highlight the importance of evaluating individual enantiomers to optimize therapeutic outcomes.

References

Safety Operating Guide

Proper Disposal of Chlorpheniramine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chlorpheniramine (B86927) hydrochloride, a common antihistamine, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of chlorpheniramine hydrochloride in a laboratory setting.

Regulatory Framework and Waste Classification

This compound, when intended for disposal, is considered a pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific RCRA waste code for this compound is not explicitly listed, it is prudent to manage it as a hazardous pharmaceutical waste due to its potential environmental effects.[1][2][3][4] It is the responsibility of the waste generator to make a proper hazardous waste determination.[2]

A crucial aspect of recent regulations is the ban on sewering hazardous waste pharmaceuticals , which became effective on August 21, 2019.[5] This means that flushing this compound down the drain is strictly prohibited.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory environment.

1. Waste Identification and Segregation:

  • Clearly label all containers with "Hazardous Waste" and the specific chemical name, "this compound."

  • Segregate this compound waste from other waste streams, including non-hazardous trash, sharps, and other chemical waste, to prevent accidental mixing and ensure proper handling.

2. Containerization:

  • Use only compatible, leak-proof containers for waste accumulation.

  • Ensure containers are securely closed when not in use to prevent spills and volatilization.

  • Do not overfill containers; leave adequate headspace to allow for expansion.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be clearly marked with a "Hazardous Waste" sign.

4. Arrange for Licensed Disposal:

  • Engage a licensed hazardous waste disposal contractor for the transportation and final disposal of the this compound waste.

  • Ensure the contractor is permitted to handle pharmaceutical waste and will provide documentation of proper disposal (e.g., a manifest).

  • Disposal will typically involve high-temperature incineration at a permitted hazardous waste facility.

5. Documentation:

  • Maintain accurate records of all hazardous waste generated, including the amount of this compound, accumulation start date, and disposal date.

  • Keep copies of all waste manifests and other disposal documentation as required by federal, state, and local regulations.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol: Spill Decontamination

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills or if there is a risk of airborne powder, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully scoop or sweep the material, avoiding the generation of dust.

  • Cleanup:

    • Solid Spills: Carefully place the swept material into a labeled hazardous waste container.

    • Liquid Spills: Once absorbed, scoop the absorbent material into a labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area using a suitable cleaning agent and water.

    • Collect all cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.

  • Final Disposal: Seal the hazardous waste container and manage it according to the disposal protocol outlined above.

  • Reporting: Report the spill to the appropriate laboratory safety personnel.

Aquatic Toxicity Data

Table 1: Aquatic Toxicity of this compound (Qualitative)

Organism Toxicity Endpoint Value Reference
Aquatic OrganismsGeneral ToxicityVery Toxic[6]

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms in a given period. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test organisms.[7][8][9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ChlorpheniramineDisposal start This compound Waste Generated is_sewer Dispose via Sanitary Sewer? start->is_sewer sewer_no Prohibited by EPA Regulations is_sewer->sewer_no No is_trash Dispose in Regular Trash? sewer_no->is_trash trash_no Considered Hazardous Pharmaceutical Waste is_trash->trash_no No collect Collect in a Labeled, Compatible, and Sealed Hazardous Waste Container trash_no->collect store Store in a Designated Hazardous Waste Accumulation Area collect->store contact Contact Licensed Hazardous Waste Disposal Contractor store->contact end Proper Disposal via Incineration contact->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.